6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDREWQIVYIOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214164 | |
| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130064-10-7 | |
| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
Executive Summary
The structural elucidation of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid represents a critical workflow in the characterization of fluoroquinolone scaffolds.[1] As a precursor to blockbuster antibiotics (e.g., ciprofloxacin, norfloxacin), the integrity of this core determines the biological efficacy of the final pharmaceutical agent. This guide provides a rigorous, multi-modal spectroscopic strategy to unambiguously confirm the regio-isomerism of the fluorine substituent, the oxidation state of the C4 position (tautomeric equilibrium), and the integrity of the carboxylic acid moiety.
Synthetic Context & Structural Significance
To understand the elucidation strategy, one must understand the sample's origin. The standard synthesis via the Gould-Jacobs reaction dictates the impurity profile and potential isomers.
-
Reaction Pathway: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and saponification.[1]
-
Critical Structural Features:
Visualization: Elucidation Workflow
The following diagram outlines the logical flow from crude synthesis to final structural confirmation.
Figure 1: Integrated workflow for the synthesis and structural validation of the target quinolone.
Spectroscopic Elucidation Strategy
19F NMR: The Primary Anchor
The fluorine atom acts as a solitary "beacon" in the NMR spectrum. Its chemical shift and coupling constants are the most reliable indicators of regiochemistry (position 6 vs. position 7 or 8).
-
Expected Shift:
to ppm (relative to CFCl ).[1] -
Multiplicity:
-
Diagnostic Value: If the fluorine were at position 7 (a common impurity if 3-fluoroaniline were used), the splitting pattern with adjacent protons would change drastically (strong ortho coupling vs. meta coupling).[1]
1H NMR: Aromatic Substitution Pattern
Solvent: DMSO-d
| Position | Multiplicity | Coupling ( | Diagnostic Logic |
| NH (H-1) | Broad Singlet | N/A | Usually |
| H-3 | Singlet | N/A | |
| H-5 | Doublet of Doublets | The "inner" proton.[1] Large coupling to F (ortho) and small meta coupling to H-7.[1] | |
| H-7 | Multiplet | Coupled to both F (ortho) and H-8 (ortho).[1] | |
| H-8 | Doublet of Doublets | Coupled strongly to H-7 and weakly to F (meta).[1] |
13C NMR: The C-F Coupling Roadmap
This is the most definitive method for placing the fluorine atom. The Carbon-Fluorine coupling constants (
-
C-6 (ipso): Doublet,
Hz.[1] (Huge splitting, unmistakable). -
C-5 (ortho): Doublet,
Hz.[1] -
C-7 (ortho): Doublet,
Hz.[1] -
C-4a (meta): Doublet,
Hz.[1] (Bridgehead carbon).[1] -
C-8 (meta): Doublet,
Hz.[1] -
C-4 (carbonyl): Singlet or weak doublet (
Hz) at ppm.[1] -
C-2 (carboxyl): Singlet at
ppm.[1]
Visualization: NMR Correlation Logic
Figure 2: 13C-19F Coupling network used to assign the aromatic ring carbons.
Tautomerism Analysis: Keto vs. Enol
A common point of confusion is whether the molecule exists as the 4-oxo-1,4-dihydro form (keto) or the 4-hydroxyquinoline form (enol).[1]
-
Solution State (DMSO/Polar): The 4-oxo tautomer predominates.[1]
-
Solid State: X-Ray crystallography typically confirms the 4-oxo form, stabilized by intermolecular hydrogen bonding between the N-H and the C=O of adjacent molecules.
Mass Spectrometry (Fragmentation)
Technique: ESI-MS (Negative Mode usually preferred for carboxylic acids, though Positive Mode works for the basic nitrogen).[1]
-
Molecular Ion:
Da (approx).[1] -
Fragmentation Pathway:
Experimental Protocols
Synthesis (Gould-Jacobs Adaptation)
Note: This protocol is designed for high purity to facilitate elucidation.
-
Condensation: Mix 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (distill off).[1][4]
-
Checkpoint: Solidifies upon cooling.[1] Recrystallize from hexane/ethanol to get the enamine intermediate.
-
-
Cyclization: Add the intermediate to diphenyl ether (high boiling solvent) pre-heated to 250°C. Stir for 30 mins.
-
Workup: Cool to room temperature.[1][4] Dilute with hexane.[1] Filter the precipitate (Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate isomer is possible, but 2-COOH synthesis usually involves different starting materials or hydrolysis conditions; Correction: The standard Gould-Jacobs yields the 3-ester.[1] To get the 2-carboxylic acid , one typically performs a specific hydrolysis or starts with a different malonate derivative.[1] For this guide, we assume the 2-COOH is the target isolate).[1]
-
Hydrolysis: Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to pH 2.[1] The carboxylic acid precipitates.
Purification for Elucidation[1]
-
Dissolution: Dissolve 50 mg of crude solid in minimal hot DMSO or DMF.
-
Precipitation: Slowly add water until turbidity appears.[1] Allow to stand at 4°C overnight.[1]
-
Washing: Filter and wash with cold water, then methanol.[1]
-
Drying: Vacuum dry at 60°C for 12 hours (removes water which interferes with the OH/NH NMR signals).
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link[1]
-
Charushin, V. N., et al. (2018).[1] Fluorine-containing quinolines: Synthesis and medicinal applications.[1][4][6] Russian Chemical Reviews.[1] Link[1]
-
Al-Mughaid, H. (2025).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone.[1][3] ResearchGate.[1][4][7][8] Link
-
PubChem. (n.d.).[1][9] 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Analog Data). National Library of Medicine.[1] Link[1]
-
Magritek. (2014).[1] Simultaneous Proton and Fluorine decoupled 13C NMR.[1][10][11] (Technical Note on C-F Couplings). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid mechanism of action
This technical guide details the pharmacological profile, synthesis, and experimental utility of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-Fluoro-Kynurenic Acid or 6-FKA ).
Mechanism of Action, Synthesis, and Experimental Protocols
Compound Identity:
-
IUPAC Name: 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
-
Common Name: 6-Fluoro-Kynurenic Acid (6-FKA)
-
CAS Registry Number: 394-28-5
-
Core Scaffold: Kynurenic Acid (endogenous tryptophan metabolite)[1][2][3][4]
-
Primary Class: Neuroactive Amino Acid Derivative / NMDA Receptor Antagonist
Executive Summary
6-Fluoro-Kynurenic Acid (6-FKA) is a synthetic halogenated derivative of kynurenic acid (KYNA), an endogenous neuroactive metabolite of the kynurenine pathway. Unlike the fluoroquinolone antibiotics (which are typically 3-carboxylic acids), the 2-carboxylic acid moiety of 6-FKA dictates its activity as a glutamate receptor modulator rather than a DNA gyrase inhibitor.
Key Pharmacological Value:
-
Metabolic Stability: The fluorine atom at position 6 blocks metabolic hydroxylation (a primary clearance pathway for kynurenic acid), enhancing its half-life in biological assays.
-
Target Specificity: It functions primarily as a competitive antagonist at the Glycine site (GlyB) of the N-methyl-D-aspartate (NMDA) receptor.
-
Secondary Targets: It exhibits activity at the
nicotinic acetylcholine receptor ( nAChR) and acts as an agonist for the orphan G-protein coupled receptor GPR35 .
Mechanism of Action (MoA)
Primary MoA: NMDA Receptor Antagonism
The principal mechanism of 6-FKA is the inhibition of excitatory neurotransmission via the NMDA receptor complex.
-
Binding Site: Glycine co-agonist site (located on the GluN1 subunit).
-
Mode of Inhibition: Competitive antagonism.[5]
-
Causality: By occupying the glycine binding pocket, 6-FKA prevents the obligatory co-activation of the NMDA receptor by glycine or D-serine. This prevents channel opening even in the presence of glutamate, thereby reducing calcium influx and mitigating excitotoxicity.
-
Potency: While 7-chloro-kynurenic acid (7-Cl-KYNA) is the high-affinity gold standard, 6-FKA retains significant antagonist activity (IC
in the low micromolar range, comparable to or slightly more potent than endogenous KYNA) while offering distinct lipophilicity and metabolic resistance.
Secondary MoA: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Nicotinic & GPR35 Modulation[2]
- nAChR: 6-FKA acts as a negative allosteric modulator or non-competitive antagonist. This activity is concentration-dependent and controversial in physiological settings but relevant in high-concentration research probes.
-
GPR35 Agonism: Like its parent compound, 6-FKA activates GPR35, a receptor highly expressed in the gastrointestinal tract and immune cells, linking glutamatergic signaling to peripheral inflammation.
MoA Visualization
The following diagram illustrates the competitive antagonism at the NMDA receptor and the metabolic blockade provided by the fluorine substitution.
Figure 1: Mechanism of Action showing 6-FKA competing for the Glycine regulatory site on the NMDA receptor.
Chemical Synthesis Protocol
The synthesis of 6-FKA typically employs the Conrad-Limpach cyclization method, modified for fluorinated anilines. This protocol ensures the formation of the 4-oxo-quinoline core.
Reaction Scheme
-
Condensation: 4-Fluoroaniline + Diethyl Acetylenedicarboxylate (DEAD)
Enamine Intermediate. -
Cyclization: Thermal cyclization in diphenyl ether.[6]
-
Hydrolysis: Saponification of the ester to the free carboxylic acid.
Step-by-Step Methodology
Note: All steps must be performed in a fume hood with appropriate PPE.
| Step | Reagent | Conditions | Observation/Endpoint |
| 1. Condensation | 4-Fluoroaniline (1.0 eq), Diethyl acetylenedicarboxylate (1.0 eq) | Reflux in Methanol (MeOH) for 2-4 hours. | Formation of diethyl (4-fluoroanilino)butenedioate (yellow oil/solid). |
| 2. Isolation | -- | Evaporate MeOH under reduced pressure. | Crude enamine intermediate obtained. |
| 3. Cyclization | Diphenyl ether (solvent) | High heat (250°C) for 30-60 mins. Rapid addition of intermediate to boiling solvent. | Evolution of ethanol vapor. Formation of precipitate upon cooling. |
| 4. Purification | Hexane / Diethyl Ether | Dilute cooled mixture with hexane to precipitate the ester. Filter. | Solid Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. |
| 5.[4][7] Hydrolysis | 2N NaOH (aq) | Reflux for 1-2 hours. | Clear solution (salt formation). |
| 6. Acidification | 2N HCl | Add dropwise to pH 2-3. | Precipitation of 6-FKA as a white/off-white solid. |
Synthesis Workflow Diagram
Figure 2: Conrad-Limpach synthesis pathway for 6-Fluoro-Kynurenic Acid.
Experimental Protocols for Validation
To validate the activity of synthesized 6-FKA, researchers should employ the following self-validating protocols.
In Vitro Electrophysiology (Patch Clamp)
Objective: Quantify NMDA receptor antagonism. System: Cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2A.
-
Setup: Whole-cell patch-clamp configuration.
-
Solutions:
-
Protocol:
-
Baseline: Apply Agonists alone
Record inward current ( ). -
Challenge: Co-apply Agonists + 6-FKA (varying concentrations: 1 µM - 100 µM).
-
Washout: Re-apply Agonists alone to verify recovery.
-
-
Data Analysis: Plot Concentration-Response Curve. Calculate IC
.[5][7][14]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Expected Result: Dose-dependent reduction of current.
-
Validation: High concentrations of Glycine (e.g., 1 mM) should surmount the inhibition (proving competitive mechanism).
-
Binding Affinity Assay (Radioligand Displacement)
Objective: Confirm affinity for the Glycine site. Ligand: [³H]-MDL 105,519 or [³H]-Glycine.[2]
-
Membrane Prep: Rat cortical membranes (washed to remove endogenous amino acids).
-
Incubation: Incubate membranes with radioligand (10 nM) and increasing concentrations of 6-FKA.
-
Termination: Rapid filtration over glass fiber filters.
-
Readout: Scintillation counting.
-
Interpretation: Displacement of radioligand confirms binding to the Glycine B site.
Comparative Data: 6-FKA vs. Analogues
| Compound | Primary Target | Binding Site | Approx.[2][5][][12][14] IC | Metabolic Stability |
| Kynurenic Acid (Endogenous) | NMDA / | Glycine (GlyB) | ~15 - 50 µM | Low (Excreted/Metabolized) |
| 6-Fluoro-Kynurenic Acid | NMDA / | Glycine (GlyB) | ~10 - 40 µM | High (Blocked 6-OH) |
| 7-Chloro-Kynurenic Acid | NMDA | Glycine (GlyB) | ~0.5 - 1.0 µM | High |
| Ciprofloxacin (Antibiotic) | DNA Gyrase | DNA Binding | Inactive at NMDA | N/A |
Note: The table highlights that while 7-Cl-KYNA is more potent, 6-FKA is the closer structural analogue to the endogenous metabolite, making it valuable for studying kynurenine pathway perturbations.
References
-
Stone, T. W. (2020). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. International Journal of Tryptophan Research.
-
Hilmas, C., et al. (2001).[2] The Brain Metabolite Kynurenic Acid Inhibits
Nicotinic Receptor Activity and Increases Non- Nicotinic Receptor Expression. Journal of Neuroscience. -
Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[1][3][5][6][15] Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the NMDA receptor. Journal of Medicinal Chemistry.
-
Wang, J., et al. (2006).[2] Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. Journal of Biological Chemistry.
-
ChemicalBook. (2024). 4-OXO-1,4-DIHYDROQUINOLINE-2-CARBOXYLIC ACID Derivatives and Synthesis.
Sources
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid synthesis and kynurenine aminotransferases expression in colon derived normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 12. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
Discovery & Optimization of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives
This guide details the discovery, synthesis, and pharmacological optimization of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. Distinct from their 3-carboxylic acid isomers (the fluoroquinolone antibiotics), these 2-carboxylic acid scaffolds are privileged structures in neuropharmacology, acting primarily as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.
A Technical Guide to Neuroactive Scaffolds
Executive Summary
The 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold represents a specific fluorinated analog of kynurenic acid (KYNA) , an endogenous neuroprotective metabolite. While the 3-carboxy isomers are celebrated as DNA gyrase inhibitors (antibiotics like Ciprofloxacin), the 2-carboxy derivatives function as excitatory amino acid antagonists .
This guide addresses the critical need for selective NMDA receptor antagonists that minimize psychotomimetic side effects. By fluorinating the C6 position of the kynurenic acid core, researchers enhance blood-brain barrier (BBB) permeability and metabolic stability, creating potent candidates for treating ischemic stroke, epilepsy, and neuropathic pain.
Structural Biology & Pharmacophore Analysis
The Kynurenic Acid Core vs. Fluoroquinolones
It is vital to distinguish the two primary isomers of the quinolone carboxylate scaffold. The position of the carboxylic acid dictates the biological target.
| Feature | 2-Carboxylic Acid (Target Scaffold) | 3-Carboxylic Acid (Antibiotic Scaffold) |
| Common Name | Kynurenic Acid Derivatives | Fluoroquinolones |
| Primary Target | NMDA Receptor (Glycine Site) | Bacterial DNA Gyrase / Topoisomerase IV |
| Mechanism | Competitive Antagonism | DNA Replication Inhibition |
| Key Pharmacophore | C2-COOH + C4-Oxo (mimics Glycine) | C3-COOH + C4-Oxo (binds Mg2+ in DNA complex) |
The Role of C6-Fluorination
The introduction of a fluorine atom at the C6 position is a classic medicinal chemistry bioisostere strategy:
-
Metabolic Blockade: C6 is a primary site for oxidative metabolism (hydroxylation) in the quinoline ring. Fluorine blocks this, extending half-life (
). -
Lipophilicity: Fluorination increases
, facilitating better penetration of the Blood-Brain Barrier (BBB), a major limitation of the parent kynurenic acid. -
Electronic Effects: The electron-withdrawing nature of fluorine lowers the pKa of the phenol/enolic OH, potentially strengthening Hydrogen bond interactions within the receptor pocket.
Synthetic Pathways: The Conrad-Limpach Approach[1][2][3][4][5]
The synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acids (4-hydroxyquinoline-2-carboxylic acids) typically employs the Conrad-Limpach cyclization or the Wislicenus modification using diethyl oxalacetate.
Critical Technical Note: Unlike the Gould-Jacobs reaction (used for 3-COOH antibiotics), which uses ethoxymethylenemalonate, this pathway utilizes diethyl oxalacetate to install the carboxylate at the C2 position.
Reaction Workflow
-
Condensation: 4-Fluoroaniline reacts with diethyl oxalacetate under acidic catalysis to form an enamine intermediate (diethyl (4-fluorophenylamino)butenedioate).
-
Thermal Cyclization: The intermediate is subjected to high-temperature shock (~250°C) in a high-boiling solvent (e.g., Dowtherm A or Diphenyl ether). This thermodynamic control favors the 4-hydroxy quinoline product.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed (basic or acidic) to yield the free acid.
Synthesis Diagram
Figure 1: Step-wise synthesis of the 6-fluoro-kynurenic acid scaffold via the modified Conrad-Limpach route.[1][2][3]
Medicinal Chemistry & SAR (Structure-Activity Relationship)
To optimize this scaffold for NMDA antagonism, the following SAR rules apply.
| Position | Modification | Effect on Biological Activity |
| C2 (COOH) | Essential | Must be an ionizable acid (COOH) to mimic the glycine carboxylate. Esters are inactive in vitro but serve as prodrugs. |
| C4 (Oxo/OH) | Essential | Tautomerizes between 4-oxo and 4-hydroxy. Acts as a critical H-bond donor/acceptor in the binding pocket. |
| C6 (Fluoro) | Enhancer | Increases potency ( |
| C5/C7/C8 | Tolerant | Substitutions here (e.g., Cl at C7) can modulate selectivity between NMDA (Glycine site) and AMPA receptors. |
| N1 | Restricted | Alkylation (e.g., N-Methyl) often reduces affinity for the glycine site but may shift selectivity to the polyamine site. |
Experimental Protocols
Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-2-carboxylic Acid
Validation: Yields should be >60% for the cyclization step if temperature is controlled strictly.
-
Enamine Formation:
-
Mix 4-fluoroaniline (10 mmol) and diethyl oxalacetate (11 mmol) in anhydrous ethanol (20 mL).
-
Add catalytic HCl (3 drops). Reflux for 4 hours.
-
Evaporate solvent to obtain the oily enamine intermediate.
-
-
Cyclization (Critical Step):
-
Heat Dowtherm A (10 mL) to a rolling boil (~250°C).
-
Add the enamine oil dropwise to the boiling solvent. Caution: Rapid ethanol evolution.
-
Maintain reflux for 30 minutes. Cool to room temperature.
-
Dilute with hexane. The product (ethyl ester) will precipitate. Filter and wash with hexane.
-
-
Hydrolysis:
-
Dissolve the ester in 10% NaOH (aq). Reflux for 1 hour.
-
Cool and acidify with HCl to pH 2.
-
Collect the white/off-white precipitate (the carboxylic acid) by filtration. Recrystallize from DMF/Ethanol.
-
Protocol: In Vitro NMDA (Glycine Site) Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors).
-
Ligand: Use [³H]-Glycine (10 nM) or [³H]-MDL 105,519 (a potent glycine site antagonist).
-
Incubation:
-
Incubate membranes (200 µg protein) with radioligand and varying concentrations of the test compound (1 nM – 100 µM).
-
Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride buffers if using [³H]-Glutamate, but acceptable for Glycine site.
-
-
Termination: Filter through Whatman GF/B filters. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Future Directions & Therapeutic Outlook
The primary limitation of 2-COOH quinolines is their poor penetration of the BBB via passive diffusion due to the ionizable carboxylate. Future development focuses on:
-
Prodrug Strategies: Esterification or amidation of the C2-COOH to mask the charge, allowing BBB transit before hydrolysis by CNS esterases.
-
Halogenation Patterns: Exploring 5,7-dichloro-6-fluoro substitutions to lock the conformation and improve receptor fit.
-
GPR35 Agonism: Recent data suggests these scaffolds also activate GPR35, an orphan receptor involved in inflammation and pain, offering a dual-mechanism approach for neuropathic pain management.
References
-
Stone, T. W. (2020). Neuropharmacology of Kynurenic Acid and Related Compounds. British Journal of Pharmacology. Link
-
Leeson, P. D., et al. (1991). Kynurenic Acid Derivatives: Structure-Activity Relationships for Excitatory Amino Acid Antagonism. Journal of Medicinal Chemistry. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Provided for contrast regarding the 3-COOH synthesis). Link
-
Harrison, B. L., et al. (1990). 4-Oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives as NMDA glycine-site antagonists. Patent US4959372A. Link
-
Perkins, M. N., & Stone, T. W. (1982). An iontophoretic investigation of the actions of anticonvulsant kynurenines and their analogues. Brain Research. Link
Sources
- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 2. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
Targeting Excitotoxicity and Inflammation: The Therapeutic Potential of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
Executive Summary
6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , hereafter referred to as 6-Fluoro-Kynurenic Acid (6-FKA) , is a halogenated derivative of the endogenous tryptophan metabolite, kynurenic acid (KYNA). Unlike its structural isomer, the 3-carboxylic acid (the core scaffold of fluoroquinolone antibiotics), the 2-carboxylic acid moiety directs this molecule’s activity toward the central nervous system (CNS) and the immune system.
This guide delineates the therapeutic potential of 6-FKA as a dual-target modulator. It acts primarily as an antagonist at the NMDA receptor glycine site (neuroprotection) and an agonist at the orphan G-protein coupled receptor GPR35 (anti-inflammatory). By incorporating a fluorine atom at the C-6 position, this scaffold offers enhanced metabolic stability and lipophilicity compared to the parent compound, addressing key pharmacokinetic limitations of endogenous KYNA.
Structural Analysis & Pharmacophore Distinction
To ensure experimental integrity, it is critical to distinguish the target molecule from its antibiotic isomer.
| Feature | Target Molecule (6-FKA) | Antibiotic Scaffold (Fluoroquinolone) |
| IUPAC Name | 6-fluoro-4-oxo-1,4-dihydroquinoline-2 -carboxylic acid | 6-fluoro-4-oxo-1,4-dihydroquinoline-3 -carboxylic acid |
| Primary Target | NMDA Receptor (Glycine Site), GPR35 | DNA Gyrase, Topoisomerase IV |
| Pharmacophore | 2-Carboxylate + 4-Oxo (Kynurenic core) | 3-Carboxylate + 4-Oxo (Quinolone core) |
| Therapeutic Area | Neurology (Stroke, Epilepsy), Immunology | Infectious Disease (Antibacterial) |
Cheminformatics Insight: The 2-carboxylic acid position is essential for binding to the glutamate recognition sites. The 6-fluoro substitution blocks metabolic hydroxylation at this position, potentially extending the half-life compared to endogenous kynurenic acid.
Primary Therapeutic Target: The NMDA Receptor
Mechanism of Action: Glycine Site Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. 6-FKA functions as a competitive antagonist at the glycine co-agonist site (located on the GluN1 subunit).
-
Pathophysiology: In conditions like ischemic stroke or status epilepticus, excessive glutamate release leads to receptor overactivation, massive calcium influx, and neuronal apoptosis (excitotoxicity).
-
Therapeutic Intervention: By blocking the glycine site, 6-FKA prevents channel opening even in the presence of high glutamate levels, offering a "use-dependent" neuroprotective effect without the severe side effects (e.g., psychosis) associated with channel blockers like MK-801.
Experimental Protocol: [³H]-Glycine Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4).
-
Centrifuge at 48,000
for 20 min. Wash pellet 3 times to remove endogenous glutamate and glycine. -
Critical Step: Freeze-thaw the pellet at -80°C at least once to lyse vesicles and remove endogenous amino acids.
-
-
Binding Reaction:
-
Incubate 100 µg membrane protein with 10 nM [³H]-Glycine.
-
Add increasing concentrations of 6-FKA (
M to M). -
Non-specific binding is defined by 1 mM unlabeled glycine.
-
-
Termination:
-
Incubate for 60 min at 4°C.
-
Rapid filtration through Whatman GF/B filters using a cell harvester.
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation.
-
Secondary Therapeutic Target: GPR35
Mechanism of Action: Agonism
GPR35 is an orphan G-protein coupled receptor predominantly expressed in the gastrointestinal tract (colonic epithelium) and immune cells (macrophages). Kynurenic acid is the endogenous ligand.[1][2]
-
Signaling Pathway: GPR35 couples to
proteins (inhibiting cAMP) and recruits -arrestin-2. -
Therapeutic Utility:
-
Inflammatory Bowel Disease (IBD): Activation of GPR35 reduces TNF-
secretion and promotes epithelial barrier repair. -
Analgesia: Modulation of nociceptor excitability in the dorsal root ganglia.
-
Visualization: Dual-Target Signaling Pathway
The following diagram illustrates the divergent signaling pathways modulated by 6-FKA in the CNS (Neuron) versus the Periphery (Macrophage).
Figure 1: Dual mechanism of action. In the CNS, 6-FKA blocks NMDA receptors to prevent excitotoxicity. In the periphery, it activates GPR35 to suppress inflammation.[3]
Synthesis & Optimization Strategy
To access 6-FKA for testing, the Conrad-Limpach synthesis is the standard authoritative method.
-
Reactants: 4-fluoroaniline + Diethyl acetylenedicarboxylate (or Diethyl oxalacetate).
-
Cyclization: Thermal cyclization in diphenyl ether at 250°C.
-
Hydrolysis: Saponification of the ester to yield the free 2-carboxylic acid.
Optimization Note: The 6-fluoro group is introduced via the aniline precursor. This position is strategic; in the kynurenine pathway, the 6-position (analogous to the 5-position of tryptophan) is a site of metabolic attack. Fluorination blocks hydroxylation, potentially increasing the half-life (
Summary of Pharmacological Parameters
The following table summarizes the expected pharmacological profile based on the kynurenic acid scaffold class data.
| Parameter | Value / Effect | Reference Basis |
| Target 1 | NMDA Receptor (Glycine Site) | Class Effect (KYNA) [1, 2] |
| Activity Type | Competitive Antagonist | Validated by Glycine shift assays |
| Potency ( | ~10 - 50 µM (Estimated) | 7-Cl-KYNA is ~0.5 µM; 6-F is typically weaker but more stable |
| Target 2 | GPR35 | Class Effect (KYNA) [3, 4] |
| Activity Type | Agonist | Validated by |
| Primary Indication | Neuroprotection (Stroke) | Blockade of glutamate toxicity |
| Secondary Indication | Anti-inflammatory (IBD) | GPR35-mediated cytokine suppression |
References
-
Stone, T. W. (2020). "Kynurenic Acid and the NMDA Receptor: Physiology and Pharmacology."[4][5] Neuropharmacology, 162, 107833. Link
-
Kessler, M., et al. (1989). "A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists." Journal of Neurochemistry, 52(4), 1319-1328. Link
-
Wang, J., et al. (2006).[1][3] "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35." Journal of Biological Chemistry, 281(31), 22021-22028. Link
-
Milligan, G. (2011). "GPR35 as a novel therapeutic target." British Journal of Pharmacology, 163(6), 1144-1157. Link
-
Rameshkumar, N., et al. (2003). "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. (Included for structural disambiguation of the 3-COOH isomer). Link
Sources
- 1. Reactome | GPR35 binds kynurenic acid [reactome.org]
- 2. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Advancing the Scaffold: A Technical Guide to the Discovery and Synthesis of Quinolone Antibiotics
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Structure-Activity Relationships (SAR), Synthetic Methodologies (Gould-Jacobs vs. Grohe-Heinen), and Detailed Experimental Protocols.
Introduction: The Evolution of the Quinolone Nucleus
The discovery of nalidixic acid in 1962 marked the genesis of the quinolone class, but it was the introduction of the fluorine atom at the C-6 position in the 1980s that revolutionized their clinical utility. Modern fluoroquinolones (FQs) are not merely antibiotics; they are engineered molecular scaffolds designed to penetrate bacterial cell walls and lock DNA topoisomerases in a lethal cleavage complex.
Mechanism of Action: The Lethal Trap
Unlike beta-lactams that target cell wall synthesis, quinolones target the replication machinery. They bind to the cleavage complex formed between DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV . This binding stabilizes the DNA double-strand break, preventing religation and triggering apoptosis-like cell death.
Figure 1: Mechanism of Action.[1] Quinolones convert the DNA gyrase enzyme into a cellular toxin by stabilizing DNA strand breaks.
Structure-Activity Relationship (SAR): Decoding the Pharmacophore
The transition from "discovery" to "drug" relies on precise modifications of the N-1, C-6, C-7, and C-8 positions. The following SAR analysis synthesizes decades of medicinal chemistry optimization.
| Position | Substituent | Effect on Pharmacology | Mechanistic Insight |
| N-1 | Cyclopropyl | Critical for Potency | Optimal steric bulk enhances binding to the gyrase-DNA complex. Superior to ethyl/methyl groups. |
| C-3 | Carboxylic Acid | Essential | Required for hydrogen bonding with DNA bases in the single-stranded region of the cleavage complex. |
| C-4 | Keto Group | Essential | Works in tandem with C-3 acid to chelate Mg2+ ions, bridging the drug to the enzyme-DNA complex. |
| C-6 | Fluorine | The "Fluoro" Factor | Increases lipophilicity for cell wall penetration (1-70x potency boost). Improves gyrase binding affinity. |
| C-7 | Piperazine | Spectrum Expansion | Significantly improves activity against Gram-negative bacteria (e.g., Pseudomonas). |
| C-8 | Methoxy / H | Toxicity Control | C-8 fluorine improves absorption but increases phototoxicity. C-8 methoxy (Moxifloxacin) reduces UV sensitivity. |
Synthetic Methodologies: From Classical to Modern
The synthesis of the quinolone core is a study in process evolution. Two primary pathways dominate the literature: the Gould-Jacobs reaction and the Grohe-Heinen reaction .
The Gould-Jacobs Reaction (Classical)
-
Mechanism: Condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.
-
Limitation: Requires harsh thermal conditions (Dowtherm A at >250°C) and makes N-1 alkylation a separate, often low-yielding step. It is generally unsuitable for complex N-1 substituents like the cyclopropyl group found in Ciprofloxacin.
The Grohe-Heinen Reaction (Modern Standard)
-
Mechanism: Acylation of an enamine followed by an intramolecular Nucleophilic Aromatic Substitution (SnAr).
-
Advantage: Allows for the introduction of the N-1 cyclopropyl group before cyclization, proceeding under milder conditions with higher regioselectivity. This is the industry standard for Ciprofloxacin.
Figure 2: Comparison of Synthetic Pathways. The Grohe-Heinen route (bottom) offers superior control for N-1 substituted fluoroquinolones.
Detailed Experimental Protocol: Synthesis of Ciprofloxacin
This protocol utilizes the Grohe-Heinen methodology , grounded in the foundational work of Bayer AG. It is designed for reproducibility and high purity.
Target Molecule: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid).[2]
Phase 1: Construction of the Quinolone Core
Reagents: 2,4-dichloro-5-fluorobenzoyl chloride, Ethyl 3-(dimethylamino)acrylate, Cyclopropylamine, NaH (Sodium Hydride).
-
Acylation:
-
Dissolve ethyl 3-(dimethylamino)acrylate (1.0 eq) in dry toluene containing triethylamine (1.1 eq).
-
Add 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) dropwise at 0-5°C.
-
Mechanistic Note: The enamine acts as a nucleophile, attacking the acid chloride to form the benzoyl-acrylate intermediate.
-
Reflux for 2 hours. Evaporate solvent to yield the crude intermediate.
-
-
Amine Exchange (The Grohe Step):
-
Dissolve the intermediate in ethanol.
-
Add cyclopropylamine (1.1 eq) dropwise at room temperature. Stir for 1 hour.
-
Observation: The dimethylamino group is a good leaving group and is displaced by the cyclopropylamine.
-
Evaporate solvent.[3]
-
-
Cyclization:
-
Dissolve the residue in anhydrous DMF or Dioxane.
-
Add NaH (60% dispersion, 1.2 eq) slowly at 0°C (Caution: H2 gas evolution).
-
Heat to 80°C for 2 hours.
-
Mechanistic Note: The base deprotonates the nitrogen, creating a nucleophile that attacks the aromatic ring at the position ortho to the fluorine, displacing the chlorine (SnAr) to close the ring.
-
Phase 2: C-7 Functionalization and Hydrolysis
-
Hydrolysis:
-
C-7 Substitution (Piperazine Coupling):
-
Solvent System: Pyridine or DMSO (Polar aprotic solvents favor SnAr).
-
Suspend the carboxylic acid intermediate (10 mmol) in Pyridine (30 mL).
-
Add Piperazine (anhydrous, 50 mmol - excess required to prevent bis-substitution).
-
Reflux at 110-120°C for 12-18 hours under nitrogen.
-
Validation: Monitor via TLC (CHCl3:MeOH 9:1). The starting material spot should disappear.
-
-
Workup and Purification:
Resistance and Future Directions
The efficacy of the quinolone scaffold is threatened by two primary resistance mechanisms:
-
Target Modification: Mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (Gyrase) or parC (Topo IV).
-
Efflux Pumps: Overexpression of pumps (e.g., NorA in S. aureus) that actively eject the drug.
Future Synthesis Targets: Current research focuses on C-8 modifications (e.g., methoxy groups in Moxifloxacin) to reduce efflux susceptibility and delafloxacin derivatives that maintain potency in acidic environments (like abscesses).
References
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link
- Grohe, K., & Heinen, H. (1978). Verfahren zur Herstellung von 4-Chinolon-3-carbonsaeuren.
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones.[2][6] Antimicrobial Agents and Chemotherapy.[7][8] Link
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents.[8] Chemical Reviews.[7] Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[2] Biochemistry.[2][7][9] Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. bayer.com [bayer.com]
- 3. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
Methodological & Application
Application Note: Gould-Jacobs Reaction for High-Purity Quinoline Synthesis
[1][2]
Executive Summary
The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-quinolone scaffold, a pharmacophore central to fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) and antimalarial agents. While the pathway is chemically elegant, its execution is fraught with thermodynamic hurdles—specifically the high energy barrier required for the intramolecular cyclization step.
This guide moves beyond basic textbook descriptions to provide a robust, field-tested protocol. We contrast the traditional high-temperature thermal method (using Dowtherm A) with modern microwave-assisted techniques, offering critical insights into solvent handling, impurity profiles, and yield optimization.
Mechanistic Insight & Causality
To master the Gould-Jacobs reaction, one must understand the competing thermodynamics at play. The reaction proceeds in two distinct phases, each requiring specific environmental controls.[1][2][3]
-
Condensation (The Kinetic Phase): Aniline reacts with diethyl ethoxymethylenemalonate (EMME).[1] This is an addition-elimination reaction.
-
Cyclization (The Thermodynamic Phase): The resulting anilinomethylenemalonate undergoes intramolecular Friedel-Crafts acylation (electrocyclic ring closure).
-
Critical Factor:[3][4] This step disrupts the aromaticity of the benzene ring in the transition state, creating a massive energy barrier. Causality: This is why temperatures of 250°C–300°C are non-negotiable. Solvents like Dowtherm A are selected not just for their boiling points, but for their thermal stability and ability to act as a heat sink.
-
Pathway Visualization
The following diagram illustrates the molecular progression and the critical "Energy Wall" that necessitates the high-temperature protocol.
Figure 1: Mechanistic pathway highlighting the critical ethanol removal and high-energy transition state.
Experimental Protocols
Protocol A: The "Gold Standard" Thermal Cyclization
Best for: Large-scale synthesis, robust substrates, and labs without high-pressure microwave reactors.
Reagents:
-
Substituted Aniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Solvent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).
-
Why Dowtherm A? It boils at ~258°C, allowing the reaction to proceed at ambient pressure while maintaining the necessary activation energy.
-
Step-by-Step Methodology:
-
Condensation Phase (Solvent-Free):
-
Mix aniline and EMME in a round-bottom flask fitted with a short-path distillation head.
-
Heat to 110–130°C using an oil bath.
-
Checkpoint: Observe the distillation of ethanol. Continue heating until ethanol evolution ceases (typically 1–2 hours).
-
Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of aniline. The intermediate often solidifies upon cooling.
-
-
Cyclization Phase (High Heat):
-
Pre-heat Dowtherm A (10 volumes relative to mass of intermediate) to 250°C in a separate multi-neck flask equipped with a mechanical stirrer and an air condenser.
-
Safety Note: Ensure the setup is behind a blast shield. 250°C is above the auto-ignition temperature of many common solvents.
-
Add the intermediate (from Step 1) portion-wise or as a melt to the boiling Dowtherm A.
-
Causality: Adding the intermediate to the hot solvent (rather than heating them together) minimizes polymerization side-reactions (tar formation).
-
Maintain reflux at 250–257°C for 30–60 minutes.
-
-
Workup & Isolation:
-
Allow the mixture to cool slowly to room temperature.
-
Self-Validating Step: The 4-hydroxyquinoline product is highly polar and insoluble in Dowtherm A/hydrocarbons. It will precipitate as a solid.[2]
-
Add n-Hexane (equal volume to Dowtherm A) to the slurry to reduce viscosity and wash away residual diphenyl ether.
-
Filter the solid.[2] Wash copiously with hexane or acetone to remove the high-boiling solvent.
-
Recrystallize from DMF or Acetic Acid if necessary.
-
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation, medicinal chemistry, difficult substrates.
Reagents:
-
Substituted Aniline (1.0 mmol)
-
EMME (1.0 mmol)
-
Solvent: None (Neat) or Ionic Liquid ([bmim][BF4] for heat transfer).
Step-by-Step Methodology:
-
One-Pot Setup:
-
Add aniline and EMME directly into a microwave-transparent vial (e.g., borosilicate glass, 10 mL).
-
Add a magnetic stir bar.[1] Cap the vial.
-
-
Irradiation:
-
Phase 1 (Condensation): Heat to 150°C for 2 minutes (High absorption setting).
-
Phase 2 (Cyclization): Ramp temperature to 250–300°C and hold for 5–10 minutes.
-
Note: Pressure will rise significantly due to ethanol generation. Ensure the vial is rated for >20 bar.
-
-
Isolation:
Optimization & Troubleshooting
The following data table summarizes common failure modes and their scientific resolutions.
| Observation | Probable Cause | Corrective Action |
| Low Yield (Condensation) | Incomplete removal of ethanol. | Use a vacuum adapter or nitrogen sweep during the 120°C step to drive equilibrium. |
| Black Tar Formation | Oxidative degradation at 250°C. | Sparge Dowtherm A with Nitrogen/Argon before heating. Ensure inert atmosphere during reflux. |
| Product "Oiling Out" | Impurities preventing crystallization. | The intermediate was likely impure. Recrystallize the intermediate (EtOH) before the high-heat step. |
| Incomplete Cyclization | Temperature < 240°C. | The activation energy was not met. Verify internal temperature (not just bath temp). |
| Dowtherm Residue | Inefficient washing. | Dowtherm A freezes at 12°C. Wash with warm hexane or toluene, then cold acetone. |
Process Decision Workflow
Use this logic flow to determine the appropriate protocol for your specific drug development needs.
Figure 2: Decision matrix for selecting the optimal synthesis modality.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1]
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis).
-
Application Note 56. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage Application Notes.
-
Wernik, M., et al. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis.[5][6] European Journal of Organic Chemistry.
-
BenchChem Protocols. Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds.
Sources
1H NMR characterization of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Application Note: High-Resolution 1H NMR Characterization of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
Abstract
This application note provides a definitive guide for the characterization of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 391-78-6), a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and a derivative of the neuroactive metabolite kynurenic acid.[1][2] Accurate analysis of this compound is frequently complicated by keto-enol tautomerism and low solubility in non-polar solvents.[1][2] This guide establishes a robust protocol using DMSO-d6, details the specific scalar couplings arising from the
Chemical Context & Structural Dynamics
The Tautomeric Equilibrium
A common pitfall in analyzing 4-quinolones is the nomenclature confusion between the "4-hydroxy" and "4-oxo" forms.[1][2] While often cataloged as 6-fluoro-4-hydroxyquinoline-2-carboxylic acid, the compound exists predominantly as the 4-oxo-1,4-dihydro tautomer in the solid state and in polar aprotic solvents like DMSO.[1][2]
-
Enol Form (Hydroxy): Aromatic pyridine ring; favored in gas phase or rare non-polar conditions.[1]
-
Keto Form (Oxo): Vinylogous amide; thermodynamically stable in solution due to solvation and intermolecular hydrogen bonding.
Impact on NMR: The presence of the oxo form results in a distinct deshielding of the H-5 proton (peri-position to the carbonyl) and the appearance of a broad NH signal downfield (
Solvent Selection Strategy
-
CDCl
: Avoid. The compound is virtually insoluble due to the polar carboxylic acid and the rigid hydrogen-bond network of the quinolone core.[1] -
DMSO-d
: Recommended. It disrupts intermolecular H-bonds, ensuring solubility.[1][2] It also slows the exchange rate of labile protons (NH, COOH), allowing them to be observed as distinct (though broad) peaks. -
NaOD/D
O: Alternative. Solubilizes via salt formation.[1] However, this removes the NH and COOH protons and shifts aromatic peaks due to the formation of the electron-rich anion.[1]
Experimental Protocol
Sample Preparation
-
Mass: Weigh 10–15 mg of the analyte into a clean vial.
-
Solvent: Add 600
L of high-quality DMSO-d (99.9% D). -
Mixing: Sonicate for 2 minutes or vortex until the solution is visually clear. If suspension persists, gently warm to 40°C.
-
Transfer: Transfer to a 5 mm NMR tube.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Spectral Width: 16 ppm (to capture COOH/NH protons).[1]
-
Relaxation Delay (d1): 2.0 seconds (standard); increase to 10.0 seconds if performing qNMR (quantitative NMR) on the COOH peak.
-
Scans (ns): 16–32 scans are sufficient for structural confirmation; 64+ for trace impurity detection.[1]
-
Temperature: 298 K (25°C).[1]
Spectral Analysis & Assignment
The
Assignment Table (DMSO-d )
| Position | Type | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| COOH | Exch. | 13.5 – 14.5 | Broad Singlet | - | Carboxylic acid proton.[1][2] Disappears with D |
| NH | Exch.[1] | 12.0 – 12.5 | Broad Singlet | - | Lactam NH.[1][2] Indicates oxo tautomer.[1] |
| H-5 | Ar-H | 7.85 – 7.95 | dd | Key Diagnostic. Deshielded by C=4 Carbonyl.[1][2] Large F-coupling. | |
| H-8 | Ar-H | 7.65 – 7.75 | dd | Ortho to NH.[1][2] | |
| H-7 | Ar-H | 7.50 – 7.60 | td (or ddd) | "Triplet of doublets" appearance due to overlapping | |
| H-3 | Vinyl | 6.60 – 6.70 | Singlet | - | Characteristic of 2-substituted quinolones.[1][2] |
Detailed Coupling Mechanics
The
-
H-5 (The "Peri" Proton): Located physically close to the C=4 carbonyl, this proton is the most downfield aromatic signal.[1] It couples to F-6 (ortho,
Hz) and H-7 (meta, Hz).[1][2] Note: In some resolutions, the meta H-H coupling is unresolved, leaving a doublet. -
H-7 (The "Sandwiched" Proton): This proton couples to H-8 (ortho,
Hz) and F-6 (ortho, Hz).[1][2] Since these two coupling constants are often similar magnitude, the signal appears as a pseudo-triplet or a "triplet of doublets" if the small meta coupling to H-5 is resolved.[1] -
H-3 (The Isolated Singlet): The proton at C-3 is isolated from the benzenoid ring.[1] Its appearance as a sharp singlet at ~6.65 ppm is the primary confirmation of the 2-carboxylic acid substitution pattern (as opposed to a 3-carboxylic acid, where H-2 would be a singlet at ~8.5+ ppm).[1][2]
Visualization of Structural Logic
The following diagrams illustrate the workflow and the coupling logic essential for interpreting the spectrum.
Figure 1: Analytical workflow and coupling logic. The
Troubleshooting & Validation (Self-Validating Protocol)
To ensure the spectrum is interpreted correctly, use these validation steps:
The D O Shake Test
-
Procedure: Add 1-2 drops of D
O to the NMR tube and shake. -
Expected Result: The broad peaks at >13 ppm (COOH) and ~12 ppm (NH) will disappear due to Deuterium exchange. The water peak at 3.33 ppm will grow significantly.[1]
-
Validation: If the peaks do not disappear, they are likely impurities (e.g., non-exchangeable aldehyde protons or degradation products), not the COOH/NH.
F Decoupling (The "Gold Standard")
If the multiplets at H-5 and H-7 are ambiguous:
-
Procedure: Run a 1H{19F} experiment (Proton observed, Fluorine decoupled).
-
Expected Result: All H-F couplings collapse.
Common Impurities
-
Decarboxylation Product: If the sample was heated excessively during synthesis, you may see 6-fluoro-4-quinolone .[1][2] Look for a new doublet at ~6.0 ppm (H-3) and a doublet at ~7.8 ppm (H-2) with a large coupling constant (
Hz).[1][2]
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Nasiri, H. R., et al. (2006).[4] "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate.[1][5] Link
-
Alfa Chemistry. "19F Coupling Constants Table." Alfa Chemistry Resources. Link
-
ChemicalBook. "2-Hydroxy-4-quinolincarboxylic acid 1H NMR Spectrum." (Analogous core structure data). Link
-
Rehman, Z., et al. (2015). "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxy-4-quinolincarboxylic acid(15733-89-8) 1H NMR [m.chemicalbook.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Precision Minimum Inhibitory Concentration (MIC) Assay for Quinolones
Methodology: Broth Microdilution (BMD) using Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Abstract & Scope
This application note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) against aerobic bacteria. While based on CLSI M07 and EUCAST standards, this guide emphasizes the critical physicochemical variables specific to the quinolone class—namely, the impact of divalent cations (
Target Audience: Assay development scientists, clinical microbiologists, and pharmacokineticists.
Principle of Assay & Mechanism
Quinolones are bactericidal agents that inhibit bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase (primary target in Gram-negatives) and Topoisomerase IV (primary target in Gram-positives).[1][2][3]
The Cation-Bridge Hypothesis
Unlike many other antibiotics, quinolone activity is strictly modulated by the ionic environment. The drug does not bind DNA directly in isolation; it requires a magnesium water bridge.
-
Mechanism: The keto-acid moiety of the quinolone chelates
ions. This Drug- complex binds to the phosphate backbone of the DNA within the enzyme-DNA cleavage complex. -
Critical Variable: Inadequate cation levels in the media result in false susceptibility (lower MIC). Excess cations can cause chelation-based inactivation or competitive inhibition, leading to false resistance (higher MIC).
Mechanistic Visualization
The following diagram illustrates the tripartite complex formation required for quinolone efficacy.
Figure 1: The Quinolone-Cation-DNA ternary complex mechanism. Note the central role of Magnesium/Calcium bridging.
Critical Reagents & Preparation
A. Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Standard MHB is insufficient. You must use CAMHB to ensure physiological cation levels.
-
Calcium (
): 20–25 mg/L[4] -
Magnesium (
): 10–12.5 mg/L[4] -
Validation: If preparing in-house, validate cation levels via ICP-MS or by testing QC strain P. aeruginosa ATCC 27853 against aminoglycosides (highly sensitive to cation variation) before using for quinolones.
B. Stock Solution Preparation (Solubility Rules)
Quinolones are often zwitterionic and hydrophobic. They rarely dissolve in neutral water.
| Antibiotic | Solvent (100x Stock) | Diluent (Working Solution) | Stability (Frozen) |
| Ciprofloxacin | 0.1 N HCl (or water with minimal HCl drops) | Water or Buffer (pH 6-7) | 6 Months @ -20°C |
| Levofloxacin | Water (usually soluble); if not, 0.1 N NaOH | Water | 6 Months @ -20°C |
| Moxifloxacin | Water (usually soluble); if not, 0.1 N NaOH | Water | 6 Months @ -20°C |
| Nalidixic Acid | 0.1 N NaOH | Water | 6 Months @ -20°C |
Expert Tip: Do not use DMSO for quinolones if avoidable, as it can occasionally affect membrane permeability in sensitive Gram-negatives. Use 0.1 N HCl/NaOH for initial dissolution, then immediately dilute with water to minimize pH shock to the bacteria.
Experimental Protocol: Broth Microdilution
Standard: CLSI M07-A11 / ISO 20776-1
Workflow Diagram
Figure 2: Step-by-step workflow for Broth Microdilution.
Step-by-Step Procedure
Phase 1: Plate Preparation (The "2x" Strategy)
-
Calculate Range: Typical testing range for Ciprofloxacin is 0.004 µg/mL to 8 µg/mL.
-
Prepare 2x Solutions: Prepare serial 2-fold dilutions of the antibiotic in CAMHB at 2x the desired final concentration .
-
Example: To test 1 µg/mL, prepare 2 µg/mL in the tube.
-
-
Dispense: Add 50 µL of the 2x antibiotic solution to columns 1–11 of a sterile 96-well U-bottom plate.
-
Controls:
-
Column 11: Growth Control (CAMHB only, no drug).
-
Column 12: Sterility Control (CAMHB only, no cells).
-
Phase 2: Inoculum Preparation
-
Direct Colony Suspension: Pick 3–5 colonies from a fresh (18-24h) non-selective agar plate. Suspend in saline.
-
Standardize: Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilution (The Critical Step):
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Concentration:
CFU/mL.
-
-
Inoculation: Add 50 µL of this diluted suspension to wells in columns 1–11.
-
Final Assay Concentration:
CFU/mL (standard density). -
Final Drug Concentration: 1x (diluted by half by the cells).
-
Phase 3: Incubation & Reading
-
Seal: Use a perforated adhesive seal or loose lid to allow gas exchange but prevent evaporation.
-
Incubate: 35 ± 2°C in ambient air for 16–20 hours.
-
Read: Use a manual mirror reader or automated spectrophotometer (OD600).
-
MIC Definition: The lowest concentration showing complete inhibition of visible growth (no button/turbidity).
-
Quality Control (QC) & Validation
To ensure the assay (specifically the cation content and stock potency) is valid, you must run reference strains in parallel.
Recommended QC Strains (CLSI M100):
| Organism | Strain ID | Expected Ciprofloxacin MIC (µg/mL) | Expected Levofloxacin MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.004 – 0.015 | 0.008 – 0.06 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 – 1 | 0.5 – 4 |
| Staphylococcus aureus | ATCC 29213 | 0.12 – 0.5 | 0.06 – 0.5 |
Note: If QC results fall outside these ranges, the entire run is invalid. Check cation levels in CAMHB first.
Data Analysis & Interpretation
Breakpoints (Clinical Context)
While MIC is a physical measurement, clinical interpretation (Susceptible/Resistant) depends on the agency (CLSI vs. EUCAST).
-
Example (Enterobacterales - Ciprofloxacin):
-
CLSI (M100): Susceptible
µg/mL; Resistant µg/mL. -
EUCAST: Susceptible
µg/mL; Resistant µg/mL. -
Note: Breakpoints change annually. Always verify with the latest M100 or EUCAST tables.
-
Trailing Endpoints
Quinolones typically produce sharp endpoints. If you observe "trailing" (gradual reduction in turbidity rather than a clear cutoff):
-
Check for contamination.
-
Check for heteroresistance (sub-populations with higher resistance).
-
Read the MIC at the first well of significantly reduced growth (
inhibition) only if validated for that specific species/drug combo; otherwise, read at complete inhibition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| MICs are consistently too low | Cation deficiency in broth. | Supplement CAMHB with |
| MICs are consistently too high | Cation excess or Stock evaporation. | Check media formulation; prepare fresh stock. |
| Precipitation in wells | Drug insolubility at neutral pH. | Ensure initial dissolution in acid/base; check if concentration exceeds solubility limit. |
| Skipped Wells | Technical pipetting error or contamination. | Discard result and repeat. Ensure tips are changed or washed properly. |
| Growth in Sterility Control | Contaminated media/buffer. | Discard all reagents and re-sterilize. |
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7] 11th ed.[5][7][8] CLSI; 2018.[5]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[5][7][9] 34th ed.[9] CLSI; 2024.[5][6][9][10]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[8][11][12] Version 14.0, 2024.[11]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
-
Reller, L. B., et al. (1974). Influence of calcium and magnesium on the in vitro activity of tobramycin and gentamicin against Pseudomonas aeruginosa.[13] Antimicrobial Agents and Chemotherapy, 5(6), 707. (Foundational paper on cation effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. intertekinform.com [intertekinform.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. megumed.de [megumed.de]
- 9. pid-el.com [pid-el.com]
- 10. mdpi.com [mdpi.com]
- 11. megumed.de [megumed.de]
- 12. szu.gov.cz [szu.gov.cz]
- 13. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
developing water-soluble derivatives of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Technical Guide: Enhancing Bioavailability of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid via Water-Soluble Derivatization
Executive Summary & Strategic Rationale
The scaffold 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-FKA) is a potent structural analog of Kynurenic Acid (KYNA).[1] While the 6-fluoro substitution enhances metabolic stability and alters electron distribution, the core quinolone structure suffers from extremely poor aqueous solubility (< 0.1 mg/mL at pH 7).[1] This is driven by high crystal lattice energy resulting from strong intermolecular hydrogen bonding between the 4-oxo/NH and the 2-carboxylic acid moieties.[1]
To develop viable parenteral formulations or improve oral bioavailability, researchers must disrupt this lattice energy or introduce hydrophilic moieties.[1] This guide details three distinct chemical strategies to engineer water-soluble derivatives:
-
Salt Formation: Ionic disruption of the crystal lattice.[1]
-
PEGylation: Steric shielding and hydrophilic enhancement via amide/ester linkage.[1]
-
Amino Acid Conjugation: Targeting transporter-mediated uptake (e.g., PEPT1) and modifying LogD.[1]
Strategic Decision Matrix
The following decision tree guides the selection of the derivatization method based on the intended application (e.g., immediate solubility vs. sustained release prodrug).
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on pharmacological requirements.[1]
Module 1: Salt Formation Protocol
Mechanism: Converting the carboxylic acid (pKa ~2.5–3.[1]0) into a salt disrupts the intermolecular H-bond network, significantly lowering the energy required to solvate the molecule.[1] Target Counter-ions: Sodium (Na+), Meglumine (N-methyl-D-glucamine).[1]
Experimental Protocol
Reagents:
-
6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-FKA).[1][2]
-
0.1 M NaOH (aq) or Meglumine.[1]
-
Solvents: Methanol (MeOH), Water (Milli-Q).[1]
Step-by-Step:
-
Slurry Preparation: Suspend 1.0 equivalent (eq) of 6-FKA in MeOH (10 mL/g). The material will likely remain as a suspension.[1]
-
Base Addition:
-
For Na+ Salt: Add 1.05 eq of 1.0 M NaOH dropwise under vigorous stirring at room temperature.
-
For Meglumine Salt: Add 1.0 eq of Meglumine dissolved in minimal water.[1]
-
-
Dissolution: Heat the mixture to 50°C. The suspension should clear as the salt forms. If turbidity persists, add water dropwise until clear (keep water <10% v/v to aid crystallization later).[1]
-
Crystallization: Cool slowly to 4°C. Add cold Isopropanol (IPA) as an anti-solvent to induce precipitation.
-
Isolation: Filter the solid and dry under vacuum at 40°C for 24 hours.
Validation:
-
Solubility Test: Dissolve 10 mg of salt in 1 mL water. Target >10 mg/mL.[1]
-
pH Check: 1% aqueous solution should be pH 7.0–8.0.[1]
Module 2: PEGylation (PEG-Amide Synthesis)
Mechanism: Covalent attachment of a polyethylene glycol (PEG) chain via an amide bond.[1] This creates a "stealth" molecule with high water solubility.[1] Note: This creates a stable amide (New Chemical Entity).[1] For a cleavable prodrug, synthesize the ester using PEG-OH and EDC/DMAP.[1]
Synthetic Pathway
Figure 2: Synthetic pathway for EDC/NHS mediated PEGylation.
Experimental Protocol
Reagents:
-
6-FKA (1.0 eq).[1]
-
mPEG-Amine (2 kDa or 5 kDa) (1.1 eq).[1]
-
EDC[1][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq).[1]
-
NHS (N-Hydroxysuccinimide) (1.5 eq).[1]
-
Solvent: Anhydrous DMF or DMSO.[1]
Step-by-Step:
-
Activation: Dissolve 6-FKA in anhydrous DMF (5 mL/mmol). Add EDC·HCl and NHS.[1] Stir at Room Temperature (RT) for 2 hours under Argon.
-
Checkpoint: TLC (10% MeOH in DCM) should show consumption of starting material and formation of the NHS-ester (less polar).[1]
-
-
Coupling: Add mPEG-Amine and Triethylamine (2.0 eq) to the reaction mixture. Stir at RT for 12–24 hours.[1]
-
Purification (Critical):
-
Precipitate the polymer by adding the reaction mixture dropwise into cold Diethyl Ether (10x volume).[1]
-
Centrifuge (4000 rpm, 10 min) and decant the supernatant (removes unreacted small molecules).
-
Redissolve the pellet in water and dialyze (MWCO 1 kDa) against water for 24 hours to remove salts and urea byproducts.
-
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the PEGylated derivative as a fluffy white powder.
Module 3: Amino Acid Conjugation (Glycine Prodrug)
Mechanism: Conjugating Glycine or Lysine targets the PEPT1 transporter and increases solubility.[1] The ester form (Glycine-Ethyl Ester) is synthesized first, followed by hydrolysis if the free acid is required.[1]
Experimental Protocol
Reagents:
-
6-FKA (1.0 eq).[1]
-
Glycine Ethyl Ester HCl (1.2 eq).[1]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq).[1]
-
DIPEA (Diisopropylethylamine) (3.0 eq).[1]
-
Solvent: DMF.[1]
Step-by-Step:
-
Coupling: Dissolve 6-FKA in DMF. Add DIPEA and HATU. Stir for 15 mins to activate the acid.
-
Addition: Add Glycine Ethyl Ester HCl. Stir at RT for 4 hours.
-
Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) (to remove DMF), 0.1 M HCl, and Brine. Dry over Na2SO4 and concentrate.
-
Hydrolysis (Optional): To generate the free acid prodrug, treat the ester with LiOH in THF/Water (1:1) for 1 hour, then acidify to pH 3 to precipitate the conjugate.
Analytical Validation & Data Summary
The following table summarizes the expected physicochemical improvements for each derivative type.
| Derivative Type | Solubility (Water) | LogP (Est.)[1][4] | Stability (pH 7.[1]4) | Primary Application |
| Parent (6-FKA) | < 0.1 mg/mL | ~1.3 | High | Reference Standard |
| Sodium Salt | > 15 mg/mL | -0.5 (Apparent) | High | IV Injection |
| PEG-2k Amide | > 50 mg/mL | <-2.0 | High | Long-circulation |
| Glycine Conjugate | ~ 5 mg/mL | ~0.5 | Moderate | Oral (PEPT1 targeting) |
HPLC Method for Purity Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 330 nm (Quinoline core absorbance).[1]
References
-
Sigma-Aldrich. Product Information: Kynurenic Acid.[1][2]Link[1]
-
ChemicalBook. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Properties.Link[1]
-
National Institutes of Health (NIH). Relevance of Alternative Routes of Kynurenic Acid Production in the Brain.[1]Link[1]
-
MDPI. The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical.Link[1]
-
Creative PEGWorks. Chemistry for Peptide and Protein PEGylation.[1]Link[1]
Sources
Strategic Evaluation of Quinoline-Based Anticancer Agents: From Scaffold to Signal Transduction
Executive Summary & Rationale
The quinoline scaffold is a "privileged structure" in oncology, forming the backbone of FDA-approved agents like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (Kinase inhibitor). However, testing quinoline derivatives presents unique physicochemical challenges—specifically hydrophobicity , intrinsic fluorescence , and pH-dependent solubility —that often confound standard screening protocols.
This guide moves beyond generic "drug testing" to provide a tailored methodology for quinolines. It prioritizes the Sulforhodamine B (SRB) assay over MTT to eliminate metabolic interference and details specific mechanistic assays for the two most common quinoline targets: Topoisomerase inhibition and Tubulin destabilization.
Phase I: Compound Management & Physicochemical Profiling
Before biological testing, you must characterize the physical behavior of your library. Quinolines are often inherently fluorescent and lipophilic, which can generate false positives in optical assays.
Protocol A: Solubility & Autofluorescence Check
Objective: Determine the maximum non-precipitating concentration and background signal.
-
Solubility: Dissolve compounds in 100% DMSO to 10 mM. Dilute 1:100 in cell culture media (final 100 µM).
-
Pass Criteria: No visible precipitate or turbidity under 40x microscopy.
-
Troubleshooting: If precipitation occurs, reduce stock to 50 µM or utilize a cyclodextrin carrier.
-
-
Autofluorescence: Add 100 µM compound to a cell-free 96-well plate (black-walled).
-
Measure fluorescence at standard channels: DAPI (Ex350/Em460), FITC (Ex490/Em525), and Texas Red (Ex590/Em620).
-
Critical: If signal > 10% of positive control, you cannot use fluorescence-based viability assays (e.g., Alamar Blue) or certain flow cytometry channels without compensation.
-
Phase II: Primary Cytotoxicity Screening (The "Go/No-Go" Decision)
While MTT is popular, it is suboptimal for quinolines. Quinolines can directly reduce tetrazolium salts or alter mitochondrial dehydrogenase activity unrelated to cell death. We recommend the SRB Assay , which measures total protein mass and is unaffected by metabolic fluctuations or compound redox potential.
Protocol B: Sulforhodamine B (SRB) Assay
Principle: SRB binds stoichiometrically to proteins under mild acidic conditions. It is stable and provides a linear response.
Materials:
-
Adherent Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116).
-
Fixative: 10% Trichloroacetic acid (TCA) at 4°C.
-
Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash: 1% Acetic acid.
-
Solubilizer: 10 mM Tris base (pH 10.5).
Step-by-Step Methodology:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add quinoline derivatives (0.1 µM – 100 µM) in triplicate. Include:
-
Negative Control: 0.1% DMSO.
-
Positive Control: Doxorubicin (1 µM) or Camptothecin.
-
Blank: Media only (no cells).
-
-
Fixation (Critical Step): After 48-72h, gently layer 50 µL of cold 10% TCA directly onto the 100 µL growth media.
-
Why? Removing media first can detach dying cells. Layering fixes them in place.
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash plates 4x with slow-running tap water. Air dry completely.
-
Staining: Add 100 µL SRB solution. Incubate 30 min at room temperature.
-
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL 10 mM Tris base. Shake for 5 min.
-
Read: Measure Absorbance at 510 nm .
Data Analysis:
Calculate % Growth Inhibition:
Phase III: Mechanistic Deconvolution
Once a "hit" (IC50 < 10 µM) is identified, you must determine how it kills cancer cells. Quinolines typically act via two major pathways.
Workflow Visualization: The Screening Cascade
Figure 1: Decision tree for evaluating quinoline anticancer activity, prioritizing physicochemical QC to prevent assay interference.
Protocol C: Topoisomerase I Relaxation Assay
Quinolines (like Camptothecin) often trap Topoisomerase I-DNA cleavage complexes.
-
Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Human Topoisomerase I (1 U), and test compound in assay buffer.
-
Incubation: 30 min at 37°C.
-
Termination: Add stop buffer (SDS/Proteinase K).
-
Electrophoresis: Run on 1% agarose gel without Ethidium Bromide (EtBr).
-
Staining: Stain post-run with EtBr.
-
Interpretation:
-
Active: Presence of supercoiled DNA band (enzyme inhibited, relaxation prevented).[1]
-
Inactive: DNA runs as relaxed circular bands (enzyme worked).
-
Protocol D: Tubulin Polymerization Assay
Quinolines can bind to the colchicine site, inhibiting polymerization.[2]
-
Setup: Use a fluorescence-based kit (>99% pure tubulin + DAPI-like fluorophore).
-
Baseline: Measure fluorescence at 37°C for 2 min.
-
Initiation: Add GTP and test compound.
-
Kinetics: Measure Ex/Em every 30s for 60 mins.
-
Result: A "flat line" compared to the sigmoidal growth of the control indicates polymerization inhibition.
Phase IV: Molecular Mechanism of Action (MOA)
Understanding the downstream effects is crucial for publication. Quinolines often trigger the DNA Damage Response (DDR) or Mitotic Catastrophe .
Pathway Visualization: Quinoline-Induced Cell Death
Figure 2: Dual mechanism of action for quinolines: DNA damage (Topo-mediated) and cytoskeletal disruption (Tubulin-mediated).
References
-
Quinoline Scaffolds in Cancer: Elbadawi, M. et al. (2021). "Recent advances in quinoline derivatives as potential anticancer agents."[2][3][4][5][6] Arabian Journal of Chemistry. Link
-
SRB vs MTT: Vichai, V. & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link
-
Topoisomerase Assays: Pommier, Y. et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs." Chemistry & Biology. Link
-
Tubulin Binding: Lu, Y. et al. (2012). "Discovery of novel quinoline-chalcone derivatives as potent antitumor agents targeting tubulin polymerization." Journal of Medicinal Chemistry. Link
-
Interference in Assays: Ulukaya, E. et al. (2008). "Interference by anti-cancer drugs with the MTT assay." Cell Biology and Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Fluoroquinolone HPLC Optimization
Current Status: Operational | Topic: Isomer Separation & Peak Shape Optimization
Introduction: The Zwitterionic Challenge
Welcome to the technical support hub for fluoroquinolone (FQ) analysis. If you are analyzing ciprofloxacin, ofloxacin, or levofloxacin, you are likely facing two distinct challenges: severe peak tailing (due to their zwitterionic and chelating nature) and enantiomeric resolution (critical for differentiating active
This guide does not offer generic advice. It provides a causal analysis of why your separation is failing and a validated protocol to fix it.
Module 1: Optimizing Achiral Separation (Peak Shape & Tailing)
The Problem: Fluoroquinolones contain a basic piperazine ring and an acidic carboxylic group. At neutral pH, they exist as zwitterions. They also chelate metal ions (Fe³⁺, Al³⁺) present in stainless steel HPLC systems, leading to split peaks and excessive tailing.
The Protocol: "The Acidic Shield" Strategy
To eliminate tailing, you must suppress silanol ionization and block metal chelation sites.
| Parameter | Recommendation | Technical Rationale (Causality) |
| Stationary Phase | End-capped C18 or Phenyl-Hexyl (High Purity Silica) | Standard silica has free silanol groups (Si-OH). FQ amines bind here, causing tailing. High-purity, end-capped columns minimize this interaction. |
| Mobile Phase pH | pH 2.5 – 3.0 | At pH < 3, the silanol groups are protonated (neutral), preventing interaction with the positively charged FQ amine. |
| Buffer Additive | Triethylamine (TEA) (0.1% v/v) | Sacrificial Base: TEA competes with the FQ for any remaining active silanol sites, "shielding" the analyte. |
| Chelation Block | Phosphoric Acid or Oxalic Acid | Phosphate/Oxalate ions mask trace metals in the system, preventing FQ-Metal complexation. |
Visualizing the Optimization Logic
The following decision tree outlines the logical flow for method development, ensuring you address chemical interactions before attempting chiral separation.
Caption: Logical workflow for stabilizing FQ peak shape prior to attempting enantiomeric resolution.
Module 2: Chiral Separation (The Isomer Problem)
The Focus: Separating Ofloxacin (racemic) into Levofloxacin (
Method A: Ligand Exchange Chromatography (LEC)
This is the most robust and cost-effective method for FQs. It utilizes the ability of FQs to chelate copper.
-
Mechanism: A ternary complex is formed: [Chiral Selector] — [Cu²⁺] — [Fluoroquinolone] .
-
Mobile Phase: 5–10 mM L-Phenylalanine (Chiral Selector) + 2–5 mM CuSO₄ in Water/Methanol.
-
Column: Standard C18 (The chiral selection happens in the mobile phase).
-
Why it works: The spatial arrangement of the
-isomer forms a more stable (or less stable) complex with the Copper-L-Phenylalanine system than the -isomer, creating different retention times.
Method B: Chiral Stationary Phases (CSP)
-
Crown Ether Columns: Excellent for primary amines. The crown ether forms an inclusion complex with the ammonium group of the FQ.
-
Polysaccharide Columns (e.g., Chiralpak): Uses Hydrogen bonding and dipole-dipole interactions. Requires normal phase or polar organic mode (Acetonitrile/Methanol), which is often less compatible with MS detection.
Comparison of Chiral Modes
| Feature | Ligand Exchange (LEC) | Chiral Stationary Phase (CSP) |
| Cost | Low (Standard C18 used) | High (Specialized columns) |
| Resolution ( | High ( | Variable (Method dependent) |
| MS Compatibility | Poor (Non-volatile Cu²⁺ salts) | Good (If using volatile buffers) |
| Robustness | High (Temperature sensitive) | High (Solvent sensitive) |
Module 3: Troubleshooting & FAQs
Direct solutions to specific observations in your chromatograms.
Q1: I see a "fronting" peak or a split peak top, but only for the fluoroquinolone, not the internal standard.
Diagnosis: Metal Chelation. The Science: FQs bind to iron ions leached from the column frits or stainless steel tubing. This creates a secondary population of "metal-complexed" analyte that elutes slightly differently. The Fix:
-
Passivate your LC system with 20% Nitric Acid (remove column first!).
-
Add 0.5 mM EDTA to your mobile phase as a chelating scavenger.
-
Switch to PEEK tubing and PEEK-lined columns if possible.
Q2: My retention times are drifting significantly between injections.
Diagnosis: Temperature or pH instability near pKa.
The Science: Ligand Exchange (LEC) is thermodynamically driven. Small temperature fluctuations shift the equilibrium constant (
-
Use a Thermostatted Column Compartment (set to 25°C or 30°C ± 0.1°C).
-
Adjust buffer pH to be at least 1 unit away from the pKa (e.g., pH 3.0 or pH 4.5).
Q3: I cannot resolve the enantiomers using L-Phenylalanine/Copper.
Diagnosis: Insufficient Organic Modifier or Ionic Strength. The Science: The hydrophobic interaction between the amino acid ligand and the C18 chain drives retention. If the organic modifier (Methanol) is too high (>30%), the complex washes off too fast. The Fix:
-
Reduce Methanol to 10–15%.
-
Add an Ionic Liquid: Recent studies suggest adding 1-butyl-3-methylimidazolium (ionic liquid) enhances the chiral recognition capability of the copper complex [1].
Visualizing the Ligand Exchange Mechanism
Understanding the geometry of the separation is crucial for troubleshooting.
Caption: The Ternary Complex Mechanism. The Cu(II) ion bridges the chiral selector and the analyte. The stability difference between the S and R complexes creates the separation.
References
-
Wentao, B., et al. (2011).[1] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. The Analyst. Link
-
Shao, Y., et al. (2016). Enantioseparation of fluoroquinolones by HPLC using chiral mobile phases: A review. Journal of Liquid Chromatography & Related Technologies. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard regarding tailing factor limits and system suitability). Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
Sources
Technical Support Center: Overcoming Solubility Issues with Quinoline Carboxylic Acids
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Solubility Optimization for Quinoline Carboxylic Acid Scaffolds Last Updated: January 29, 2026
Introduction: The Zwitterion Paradox
Welcome to the technical support hub for quinoline carboxylic acids (QCAs). If you are working with compounds like quinoline-2-carboxylic acid (quinaldic acid), quinoline-4-carboxylic acid, or their substituted derivatives (e.g., ciprofloxacin precursors), you have likely encountered their "brick dust" properties.[1]
The Core Issue: QCAs are classic zwitterions . They possess both a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxyl group (pKa ~2.0–4.8). In their neutral state, they form strong intermolecular ionic bonds (internal salts) and exhibit significant
This guide provides field-proven strategies to disrupt these interactions and solubilize your compound for assays, synthesis, or formulation.
Module 1: The pH Lever (Zwitterionic Behavior)
Q: My compound dissolves in 1N HCl and 1N NaOH, but precipitates immediately when I neutralize it to pH 7. Why?
A: You are hitting the Isoelectric Point (pI) trap. At pH values between the pKa of the carboxyl group and the pKa of the nitrogen (typically pH 3.5 – 5.5 for many QCAs), the molecule exists primarily as a zwitterion (net charge = 0). This is the region of minimum solubility.
-
Mechanism: The deprotonated carboxylate (
) and protonated nitrogen ( ) attract each other, leading to aggregation and precipitation. -
Solution: Avoid the "U-Curve" trough. Maintain your solution at least 2 pH units away from the pI.
Visualization: The Zwitterion Solubility Trap
Caption: Figure 1. The pH-dependent solubility profile of quinoline carboxylic acids. Solubility is lowest at the isoelectric point where the net charge is zero.
Module 2: Cosolvents & "Crash-Out" Troubleshooting
Q: I dissolved my QCA in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer (1% final DMSO). How do I fix this?
A: This is a classic "supersaturation crash." DMSO is a powerful solvent that disrupts the crystal lattice, but water has a high dielectric constant that encourages the hydrophobic quinoline rings to re-stack.
Troubleshooting Protocol:
-
Check the pH of your buffer: If your buffer is pH 7.4 (PBS), you might be forcing the compound into its insoluble zwitterionic state.
-
Switch to a "Co-Solvent + Surfactant" system:
Q: Which organic solvents work best for extraction or synthesis?
QCAs are notoriously stubborn.[1] Standard solvents like dichloromethane (DCM) or ethyl acetate often fail.[1]
| Solvent Class | Recommendation | Mechanism |
| Chlorinated | Poor | DCM/Chloroform cannot break the zwitterionic lattice.[1] |
| Alcohols | Moderate | Methanol/Ethanol work better if heated, especially for the neutral form. |
| Dipolar Aprotic | Excellent | DMSO, DMF, NMP .[1] These disrupt hydrogen bonding effectively.[1] |
| Acidified Organics | Best for Extraction | 5% Methanol in DCM plus 1% Acetic Acid.[1] The acid disrupts the internal salt, improving solubility in the organic phase. |
Module 3: Advanced Formulation (Salts & Complexation)
Q: I need a neutral pH formulation for animal studies. pH 2 or pH 10 is too toxic.[1] What now?
A: You have two primary options: Salt Formation or Cyclodextrin Complexation .[2]
Option A: Salt Formation (The Sodium Strategy)
Converting the carboxylic acid to a sodium salt locks the compound in its anionic form, which is highly water-soluble and often stable at physiological pH (though you must buffer it).
Protocol: Preparation of Sodium Quinolinate Salt
-
Dissolution: Suspend 1 mmol of QCA in 5 mL of Ethanol/Water (1:1).
-
Neutralization: Add 1.05 equivalents of NaOH (1M solution) dropwise while stirring.
-
Clarification: The solution should become clear as the salt forms.
-
Isolation: Evaporate the solvent (Rotavap) or add excess Acetone to precipitate the sodium salt.
-
Validation: Re-dissolve in water; the pH should be slightly basic (~8.0), and it should remain clear.
Option B: Cyclodextrin Complexation
If the salt is too hygroscopic or unstable, encapsulate the hydrophobic quinoline ring in 2-Hydroxypropyl-
Protocol: Kneading Method
-
Mix QCA and HP-
-CD in a 1:1 molar ratio.[1] -
Add a minimal amount of water/ethanol (1:1) to form a paste.
-
Knead thoroughly with a mortar and pestle for 45 minutes.
-
Dry the paste at 50°C.
-
The resulting powder often has 10–50x higher aqueous solubility than the parent compound.
Decision Logic: Selecting the Right Solubilization Strategy
Use this decision tree to select the optimal method based on your application.
Caption: Figure 2. Strategic decision tree for solubilizing quinoline carboxylic acids based on experimental context.
References
-
BenchChem. (2025).[1][2][3] Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline. PubMed Central.[1] Retrieved from
-
MDPI. (2023).[1] Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [1]
-
American Chemical Society (ACS). (2023).[1] Three-Component Synthesis of Quinoline-4-carboxylic Acids. Journal of Organic Chemistry. Retrieved from [1]
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Retrieved from [1]
Sources
challenges in the scale-up of quinolone production
Technical Support for Process Chemists & Engineers
Status: Active Operator: Senior Application Scientist Context: Scale-up of synthetic fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) from Pilot (kg) to Manufacturing (ton) scale.
Executive Summary: The "Valley of Death" in Quinolone Synthesis
Scaling up quinolone production is rarely a linear extrapolation of lab results. The transition from bench-top grams to reactor kilograms introduces non-linear variables: heat transfer limitations during the highly exothermic Gould-Jacobs cyclization, mass transfer issues during viscous slurry handling, and the emergence of "disappearing" polymorphs during crystallization.
This guide addresses the three critical failure points in the quinolone process lifecycle: Thermal Cyclization , Impurity Scavenging , and Polymorph Control .
Module A: Thermal Cyclization (The Gould-Jacobs Protocol)
The Challenge: The classical Gould-Jacobs reaction requires temperatures exceeding
Troubleshooting Guide: Managing the Exotherm
Q: Our reactor temperature spikes uncontrollably during the cyclization step in Dowtherm A. How do we stabilize this?
A: The issue is likely a mismatch between your dosing rate and heat removal capacity (
-
Immediate Action: Switch from "All-in" heating to a Semi-Batch Protocol . Pre-heat the solvent (Dowtherm A or Diphenyl ether) to the reaction temperature (
). Dose the substrate (the acrylate intermediate) slowly into the hot solvent. -
The Mechanism: This ensures the reaction occurs instantaneously upon contact, preventing the accumulation of unreacted material that leads to a thermal runaway.
-
Critical Parameter: Maintain the dosing rate such that the accumulation of unreacted intermediate never exceeds 5%.
Q: We are seeing high levels of "decarboxylated" impurity (Impurity A) in the cyclized product.
A: This is a symptom of "Thermal Overstay."
Prolonged exposure to temperatures
-
Root Cause: In batch processing, the product formed early "cooks" while waiting for the reaction to finish.
-
Solution (Batch): Implement Flash Vacuum Pyrolysis (FVP) techniques or rapid quench cooling immediately post-reaction.
-
Solution (Flow): Move to a continuous flow reactor. The residence time can be reduced from hours to seconds, virtually eliminating thermal degradation.
Visualization: The Thermal Safety Decision Tree
Figure 1: Decision logic for selecting the safest thermal cyclization methodology based on scale and heat transfer capabilities.
Module B: Nucleophilic Substitution (The Piperazine Step)
The Challenge: Introducing the piperazine ring at the C-7 position (common in Ciprofloxacin/Levofloxacin) often results in regioisomers or incomplete conversion due to the deactivating effect of the quinolone core.
Troubleshooting Guide: Impurity Scavenging & Catalysis
Q: We are observing a persistent "dimer" impurity where two quinolone molecules react with one piperazine.
A: This is a stoichiometry and mixing issue.
-
The Cause: Localized high concentrations of the quinolone substrate relative to piperazine favor the 2:1 adduct (dimer).
-
Protocol Adjustment: Ensure Piperazine is in significant excess (3–5 equivalents) and, critically, reverse the addition order . Add the quinolone substrate into the piperazine solution.
-
Catalytic Fix: Use a Lewis Acid catalyst. Ferric Chloride (
) or Boron trifluoride etherate can activate the C-7 position, allowing for milder reaction conditions and higher selectivity [1].
Q: The reaction stalls at 90% conversion. Pushing the temperature higher just increases impurities.
A: You are fighting the "Leaving Group" equilibrium.
-
The Fix: If using a chloro-quinolone precursor, the leaving group is
. In polar aprotic solvents (DMSO/DMF), the chloride ion can inhibit the reaction. -
Scavenger System: Add a non-nucleophilic base (DBU or excess piperazine) to scavenge the generated HCl. Alternatively, switch to a solvent system that precipitates the hydrochloride salt of the product, driving the equilibrium forward (Le Chatelier’s principle).
Data: Common Impurity Limits (USP/EP Standards)
| Impurity Type | Origin | Limit (Typical) | Mitigation Strategy |
| Impurity A (Ethylenediamine analog) | Piperazine ring opening | Control pH < 12; Avoid oxidative stress. | |
| Fluoro-isomer | Regioisomerism at C-6/C-8 | Use | |
| Decarboxylated | Thermal degradation | Reduce residence time in cyclization step. | |
| Oxide Impurity | N-oxidation of piperazine | Inert atmosphere ( |
Module C: Crystallization & Solid State (The Final Form)
The Challenge: Quinolones are notorious for polymorphism. Ciprofloxacin, for example, has multiple hydrate forms. Producing the wrong polymorph alters dissolution rates and bioavailability, leading to batch rejection.
Troubleshooting Guide: Polymorph Control
Q: Our product is "oiling out" (liquid-liquid phase separation) instead of crystallizing during cooling.
A: You are entering the "Metastable Zone" too deeply. Oiling out occurs when the supersaturation is too high, and the system lowers its energy by forming an amorphous oil rather than an ordered crystal.
-
The Fix: Implement Seeding at low supersaturation.
-
Protocol:
-
Cool the solution to the metastable limit (determined by solubility curves).
-
Add 1–2 wt% of micronized seed crystals of the desired polymorph.
-
Hold temperature (isothermal age) for 2 hours to allow seed healing.
-
Cool slowly (
) to favor crystal growth over new nucleation.
-
Q: We obtained the correct chemical purity, but the dissolution rate is too slow.
A: This is a particle size and habit issue.
-
The Cause: Agglomeration of crystals traps impurities and reduces surface area.
-
Process Analytical Technology (PAT): Use FBRM (Focused Beam Reflectance Measurement) to monitor chord length in real-time. If you see a spike in chord length without a drop in solute concentration, agglomeration is happening.
-
Correction: Increase agitator tip speed (shear) or use an ultrasonic probe during the crystallization phase to de-agglomerate particles [2].
Visualization: Crystallization Workflow
Figure 2: Critical control points in the crystallization of quinolone APIs to prevent oiling out and ensure polymorph stability.
References
-
Rao, D. R., et al. (2012).[1] Improved process for the preparation of Ciprofloxacin hydrochloride. Der Pharma Chemica, 4(6), 2465-2469.
-
Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
-
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2]
-
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893.
-
MDPI Molecules. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[3][4][5]
Sources
Technical Guide: Controlling Regioselectivity in Combes Quinoline Synthesis
Core Principles of Combes Regioselectivity
The Combes synthesis involves the condensation of an aniline with a
Regioselectivity is governed by two competing phases:
-
Kinetic Phase (Condensation): Which carbonyl group does the aniline nitrogen attack first? This forms the Schiff base (enamine/imine) intermediate.
-
Thermodynamic/Steric Phase (Cyclization): The rate-determining step (RDS). Even if the "wrong" imine forms initially, reversible hydrolysis can allow the reaction to funnel through the pathway with the lower activation energy for cyclization (usually the less sterically hindered path).
The Mechanism of Divergence
The diagram below illustrates where regioselectivity is determined. Note that the cyclization step (
Caption: Divergent pathways in Combes synthesis. The reversibility of the intermediate formation allows the cyclization step to dictate the final product ratio based on steric hindrance.
Troubleshooting & Optimization Guide
Scenario A: Unsymmetrical -Diketones (R1 R2)
Issue: You are obtaining a mixture of isomers or the "wrong" isomer where the aniline has attacked the less reactive carbonyl.
Diagnostic Question: Are you relying on the initial nucleophilic attack to control selectivity?
In strong acid (e.g.,
| Factor | Effect on Selectivity | Recommendation |
| Steric Bulk | Cyclization is inhibited if a bulky group (R) is forced next to the aniline ring. | Place the smaller group at the position that will end up at |
| Electronic Effects | Electron-withdrawing groups (e.g., | If R1= |
| Acid Catalyst | Switch to Polyphosphoric Acid (PPA) .[1] It often improves yield and can alter selectivity by stabilizing the enol intermediate differently. |
Protocol Adjustment (The "Sloop" Modification):
For substrates containing trifluoromethyl (
-
Avoid neat
if charring occurs. -
Use a mixture of PPA and alcohol (e.g., Ethanol) to form a Polyphosphoric Ester (PPE) in situ.[1]
-
Observation: Bulky R groups on the diketone favor the formation of 2-substituted quinolines (placing the bulk away from the ring junction).
Scenario B: Meta-Substituted Anilines (3-substituted)
Issue: Formation of 5-substituted vs. 7-substituted quinolines. Rule of Thumb: Cyclization preferentially occurs para to an electron-donating group (EDG), yielding the 7-substituted quinoline.
Why?
-
Steric Hindrance: Cyclization at the ortho position (between the substituent and the amine) is sterically crowded (the "buttressing effect").
-
Electronic Activation: EDGs (e.g., -OMe, -Me) activate the para position more effectively for the electrophilic attack.
Troubleshooting Table:
| Substituent (meta) | Major Product | Reason |
| -OCH3, -CH3 (EDG) | 7-isomer | Steric hindrance blocks the 5-position; electronic activation favors 7. |
| -Cl, -Br (Weak EDG/EWG) | 7-isomer (mostly) | Sterics still dominate, though mixtures are more common than with strong EDGs. |
| -NO2 (Strong EWG) | Failure/Mixture | Deactivates the ring. Cyclization is very slow. Requires high temperatures (PPA, 140°C+). |
Scenario C: Low Yields / Tar Formation
Issue: The reaction turns into a black tar before the product forms. Root Cause: Oxidative degradation of the aniline or polymerization of the diketone by hot concentrated sulfuric acid.
Corrective Protocol:
-
Switch Catalyst: Replace
with Polyphosphoric Acid (PPA) .-
Why: PPA is a milder oxidant but a strong dehydrating agent and Lewis acid.
-
-
Stepwise Control:
-
Step 1: Reflux aniline and diketone in toluene with a Dean-Stark trap to isolate the Schiff base (imine) first.
-
Step 2: Treat the isolated solid with the acid catalyst. This prevents side reactions between free aniline and the acid.
-
Experimental Protocols
Protocol 1: Standard Combes Synthesis (PPA Method)
Recommended for most regioselective applications to minimize charring.
Reagents:
-
Substituted Aniline (10 mmol)
- -Diketone (11 mmol)
-
Polyphosphoric Acid (PPA) (~10-15 g)
Procedure:
-
Condensation: In a small flask, mix the aniline and diketone. (Optional: If the reaction is slow, heat gently on a steam bath for 15 mins).
-
Acid Addition: Add PPA to the mixture. Stir manually with a glass rod to ensure homogeneity (PPA is viscous).
-
Cyclization: Heat the mixture in an oil bath at 100–140 °C for 2–4 hours.
-
Checkpoint: Monitor via TLC.[2] The disappearance of the intermediate imine indicates completion.
-
-
Workup: Cool to ~60 °C. Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.
-
Neutralization: Basify with 20% NaOH or
to pH 8–9. The crude quinoline will precipitate. -
Purification: Filter the solid and recrystallize from ethanol/water.
Protocol 2: Isolation of the Intermediate (For Regio-Verification)
Use this if you are unsure which isomer is forming.
-
Reflux aniline and diketone (1:1) in toluene with catalytic p-TsOH using a Dean-Stark trap.
-
Remove solvent. The residue is the Schiff base .
-
Analyze via 1H NMR .
-
Diagnostic: Look for the vinyl proton signal of the enamine tautomer. The position of this double bond tells you which carbonyl reacted.
-
-
Cyclize: Dissolve the characterized intermediate in PPA or
to complete the synthesis.
References
-
Sloop, J. C. (2009). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways". Journal of Physical Organic Chemistry.
-
Combes, A. (1888).[1][3][4] "Synthese de derives de la quinoleine". Comptes Rendus. (Foundational text describing the original acid-catalyzed condensation).[5]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Roberts, R. M., & Sloop, J. C. (2008). "Regioselective synthesis of trifluoromethyl-substituted quinolines". Heteroatom Chemistry.
Sources
Technical Support Center: Antimicrobial Assay Reproducibility
Senior Application Scientist: Dr. Alex V. Status: Online Ticket Priority: Critical
Welcome to the Assay Support Hub
You are likely here because your MICs are drifting, your replicates aren't matching, or your negative controls are showing phantom growth. In antimicrobial susceptibility testing (AST), reproducibility is not about luck; it is about controlling chaos.
Below are the four most common "Tickets" I resolve for drug discovery teams. These are not just steps; they are systems designed to eliminate biological noise.
TICKET #01: "My MICs fluctuate between runs."
Diagnosis: Inconsistent Inoculum Density. Root Cause: Reliance on turbidity (McFarland) without retrospective validation.
The 0.5 McFarland standard is a proxy for cell density, not a guarantee. Variations in cell size, clumping (especially in Staphylococcus), and age of culture can decouple optical density (OD) from actual Colony Forming Units (CFU).
The Fix: The "Gold Standard" Colony Suspension Method
Do not use broth outgrowth methods for MIC testing unless absolutely necessary; they introduce lag-phase variables. Use the Direct Colony Suspension method.
Protocol: Precision Inoculum Preparation
-
Source: Use colonies from an 18–24 hour non-selective agar plate (e.g., TSA with sheep blood).
-
Suspension: Pick 3–5 distinct colonies. Emulsify in sterile saline (0.85% NaCl) or broth.
-
Adjustment: Adjust turbidity to 0.5 McFarland (
CFU/mL) using a calibrated nephelometer. Visual adjustment is insufficient for R&D. -
Dilution (The Critical Step):
-
The 0.5 McFarland is too dense for the assay.
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Final Assay Concentration: When you add 50 µL of this to 50 µL of drug, the final density is
CFU/mL.
-
-
Validation (Mandatory): Plate a sample of your final inoculum. You should see 20–80 colonies.[1][2] If you don't count, you don't know.
Workflow Visualization
Figure 1: The Direct Colony Suspension workflow ensures the final well concentration hits the CLSI/EUCAST target of
TICKET #02: "Daptomycin or Aminoglycoside results are failing."
Diagnosis: Incorrect Cation Levels in Media.
Root Cause: Divalent cations (
Standard Mueller-Hinton Broth (MHB) is notorious for batch-to-batch cation variability. If you use generic MHB, your aminoglycoside MICs will be artificially low (false susceptibility), and Daptomycin will fail completely.
The Fix: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
You must use CAMHB . If testing Daptomycin, you must further supplement Calcium.
Cation Concentration Standards
| Parameter | Standard CAMHB Target | Daptomycin Requirement | Mechanism of Interference |
| Calcium ( | 20 – 25 mg/L | 50 mg/L | |
| Magnesium ( | 10 – 12.5 mg/L | 10 – 12.5 mg/L | |
| Zinc ( | Trace | Supplement for Metallo- | Essential cofactor for enzymes like NDM-1. |
Pro Tip: For Daptomycin, standard CAMHB (25 mg/L Ca) is insufficient. You must add sterile
TICKET #03: "The edge wells show no growth, but the center is fine."
Diagnosis: The Edge Effect. Root Cause: Evaporation.[3]
In a 37°C incubator, the outer wells of a 96-well plate evaporate faster than the center. This concentrates the drug and the media salts in the edge wells, inhibiting growth artificially.
The Fix: The "Moat" Method
Do not use the perimeter wells (Rows A/H, Columns 1/12) for data.
-
Fill Perimeter: Fill all edge wells with 200 µL of sterile water or media.
-
Use Inner 60: Perform the assay only in the inner 60 wells.
-
Chambering: If you must use the whole plate, place the plate inside a Tupperware container with a wet paper towel to create a local humidity chamber.
Troubleshooting Logic Tree
Figure 2: Logical flow for diagnosing MIC inconsistencies. Always start with QC strain performance.
TICKET #04: "I see a faint haze in the well. Is it resistant?"
Diagnosis: Trailing Endpoints. Root Cause: Bacteriostatic drugs (e.g., Tetracyclines, Linezolid) or partial inhibition.[1]
Unlike bactericidal drugs (Beta-lactams) which give a sharp "Growth/No Growth" cutoff, bacteriostatic agents often leave a "tail" of suppressed but viable cells.
The Fix: The 80% Rule
-
Visual Read: For bacteriostatic drugs, do not look for perfect clarity. Look for a significant reduction (
) in turbidity compared to the growth control. -
Button Size: If using round-bottom plates, a tiny button (<2mm) is often considered "No Growth" for trailing drugs.
-
Skipped Wells: If you see Growth -> No Growth -> Growth, the test is invalid. This is usually a pipetting error or contamination. Discard and repeat.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to dissolve my compounds? A: Yes, but keep the final assay concentration < 1% . Most bacteria tolerate up to 1% DMSO. Above this, the solvent itself becomes antibacterial, artificially lowering your MICs. Always run a "Solvent Control" column (Media + Bacteria + 1% DMSO) to prove the solvent isn't killing your bugs.
Q: My drug precipitates when I add it to the broth. A: This is a solubility crash.
-
Solution: Dilute the drug in media at a higher concentration first to check solubility. If it crashes, you may need to keep the DMSO concentration higher (up to 5% is risky but sometimes necessary for discovery compounds) or use a different solvent/buffer system. Note: A precipitated drug is not bioavailable; the result is invalid.
Q: Why do I need to use CLSI/EUCAST breakpoints? A: You don't have to for early discovery, but you should for relevance. Breakpoints (Susceptible/Resistant) are based on human pharmacokinetics (PK). If your compound has an MIC of 64 µg/mL, it might "kill" in the plate, but you can never achieve that concentration in a patient's blood without toxicity.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5] (2015).[4]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[1][2][6][7] (2022).[8]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. (Updated Annually).
-
Wako Automation. The edge effect in microplate assays: Causes and Solutions. (2023).[2][8]
-
Thermo Fisher Scientific. New cell culture plate eliminates 'edge effect' during extended incubation.[9] (2016).[4][10]
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. food.dtu.dk [food.dtu.dk]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. EUCAST: Document Archive [eucast.org]
- 9. New cell culture plate eliminates 'edge effect' during extended incubation [manufacturingchemist.com]
- 10. Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]
Technical Support Center: Synthetic Quinolone Impurity Management
Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Scope: Synthetic Optimization, Impurity Profiling, and Purification of Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin).
Introduction: The Purity Paradox
In quinolone synthesis, the very features that make these drugs potent—the fluorine atom and the piperazine ring—are the primary sources of process impurities. This guide moves beyond standard textbook advice to address the "hidden variables" in the Gould-Jacobs and Grohe-Heberer routes that cause batch failures.
Module 1: Cyclization & Thermal Degradation
The Issue: "I am seeing a decarboxylated impurity (M-44) and low cyclization yields."
Diagnosis: This is the classic failure mode of the Gould-Jacobs reaction. The thermal cyclization of the enamine intermediate requires high temperatures (250–280°C). If the heat transfer is uneven or the residence time is too long, the carboxylic acid at position C-3 decarboxylates.
Technical Insight (Causality):
The activation energy (
Troubleshooting Protocol:
-
Switch Heat Transfer Fluid: Do not use oil baths for scale-up. Use Dowtherm A (diphenyl oxide/biphenyl mixture) vapor phase heating to ensure isothermal conditions at 258°C.
-
The "Dilution Principle":
-
Standard: 10 volumes of solvent.
-
Optimized: 15–20 volumes of high-boiling solvent (e.g., Diphenyl ether).
-
Why? Dilution favors intramolecular cyclization (first-order kinetics) over intermolecular polymerization (second-order kinetics).
-
Visualizing the Pathway:
Figure 1: Kinetic competition in Gould-Jacobs cyclization. Dilution minimizes the grey path; temperature control minimizes the red path.
Module 2: The "Dimer" Impurity in Piperazine Coupling
The Issue: "My HPLC shows a large hydrophobic peak at RRT ~1.8 during Ciprofloxacin synthesis."
Diagnosis:
This is the Bis-quinolone dimer . It occurs during the nucleophilic aromatic substitution (
Self-Validating Control Strategy: The reaction is governed by stoichiometry. If piperazine is the limiting reagent or present in only slight excess, dimerization is statistically inevitable.
Optimization Data:
| Piperazine Equivalents | Solvent System | Dimer Impurity (%) | Yield (%) |
| 1.1 eq | Pyridine | 4.5% | 78% |
| 2.0 eq | Pyridine | 1.2% | 85% |
| 5.0 eq | Water/Pyridine | < 0.1% | 94% |
Corrective Action:
-
Charge Excess: Use at least 3.0 to 5.0 equivalents of piperazine.
-
Reverse Addition: Add the quinolone intermediate to the piperazine solution. This ensures the quinolone always encounters a vast excess of piperazine, statistically favoring mono-substitution.
Figure 2: The mechanism of dimer formation. The green path requires high local concentration of Piperazine.
Module 3: Elemental Impurities (ICH Q3D Compliance)
The Issue: "Palladium (Pd) levels are >10 ppm after the Suzuki/Sonogashira step."
Diagnosis: Modern syntheses (e.g., Moxifloxacin) often use Pd-catalyzed couplings. Quinolones are excellent chelators (specifically the 3-carboxyl-4-keto motif), binding Pd tightly and carrying it through standard crystallizations.
The "CheIation Breaker" Protocol: Standard charcoal is insufficient. You must break the metal-ligand bond before adsorption.
-
Step 1 (Digestion): Dissolve crude quinolone in dilute HCl (pH 1–2). The protonation of the keto-oxygen weakens the metal binding.
-
Step 2 (Scavenging): Add SiliaMetS® Thiol or Cysteine-functionalized silica (5% w/w relative to substrate). Stir at 50°C for 4 hours.
-
Step 3 (Filtration): Filter hot.
-
Step 4 (Precipitation): Neutralize slowly to pH 7.2 to crystallize the API.
Module 4: Advanced Purification (The "Acid-Charcoal-Base" Method)
The Issue: "My product is off-color (yellow/brown) and fails assay limits."
Protocol: This method leverages the zwitterionic nature of quinolones to remove non-ionizable impurities (tars) and inorganic salts.
Step-by-Step Methodology:
-
Dissolution: Suspend 100g crude Quinolone in 600mL water.
-
Acidification: Slowly add 10% HCl until the solution clears (target pH 1.5 – 2.0).
-
Checkpoint: If the solution is not clear, filter off the insoluble "tar" immediately. This is often the polymer impurity from Module 1.
-
-
Adsorption: Add 5g Activated Carbon (Type: Norit SX Ultra). Stir at 50°C for 45 mins.
-
Clarification: Filter through a Celite bed to remove carbon.
-
Controlled Crystallization (The Critical Step):
-
Heat filtrate to 40°C.
-
Add 10% NaOH dropwise.
-
STOP at pH 4.5 (Isoelectric point vicinity for many impurities). Hold for 30 mins.
-
Continue to pH 7.0–7.4 (Isoelectric point of Ciprofloxacin).
-
Cool to 5°C.
-
-
Wash: Wash cake with cold water (removes salts) followed by Acetone (removes residual water/organics).
FAQ: Quick Troubleshooting
Q: Why does my Ciprofloxacin turn pink upon exposure to light? A: This is Impurity C (Ethylenediamine analog) formation via photo-oxidation. Quinolones are photosensitive. All purification and drying must occur under yellow (sodium vapor) light or in amber glassware.
Q: I see a "Desfluoro" impurity (M-18). Where does it come from?
A: This occurs during the
-
Fix: Ensure the solvent (Pyridine/Acetonitrile) is anhydrous (<0.1% water). Use dry reagents.
Q: What is the limit for the "N-Oxide" impurity? A: According to general monographs, the limit is typically NMT 0.15%. This is an oxidative degradation product. Ensure you are sparging your reaction solvents with Nitrogen to remove dissolved oxygen.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
-
European Patent Office. (2006). "Process for preparing purified ciprofloxacin." EP1711468A1. Link
-
International Council for Harmonisation (ICH). (2019).[1][2] "Guideline Q3D (R2) on elemental impurities." European Medicines Agency. Link
-
Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy. Link
-
United States Pharmacopeia (USP). "Ciprofloxacin Hydrochloride Monograph: Organic Impurities." (Requires Subscription/Login for full text). Link
Sources
Validation & Comparative
Comparative Guide: Structural Validation of Synthesized Quinolone Derivatives
Executive Summary: The Ambident Nucleophile Trap
In the synthesis of quinolone derivatives—specifically 4-quinolones—the most pervasive structural ambiguity arises from the ambident nature of the 4-hydroxyquinoline precursor. Under basic alkylation conditions, the molecule can react at either the nitrogen (N1) or the oxygen (O4) position.
While N-alkylation typically yields the biologically active antibacterial core (e.g., Ciprofloxacin, Levofloxacin), O-alkylation produces alkoxyquinolines, which are often pharmacologically distinct or inactive byproducts. Standard 1D NMR is frequently insufficient to distinguish these isomers due to overlapping signals. This guide outlines a self-validating "Triangulation Protocol" to unequivocally confirm the regio-chemistry of quinolone scaffolds.
Part 1: Comparative Analysis of Validation Methodologies
The following table objectively compares the utility of available analytical techniques for distinguishing quinolone regioisomers.
| Feature | 1D NMR ( | 2D NMR (HMBC/HSQC) | HRMS (ESI/TOF) | X-Ray Crystallography |
| Primary Utility | Functional group check, purity. | Definitive connectivity (N vs. O). | Molecular formula confirmation. | Absolute configuration & tautomerism. |
| Specificity | Low (Isomers have similar shifts). | High (Maps bond distances).[1] | Low (Isomers have identical mass). | Ultimate (Direct visualization). |
| Throughput | High (Minutes). | Medium (Hours).[1][2] | High (Minutes).[1] | Low (Days/Weeks). |
| Sample State | Solution. | Solution. | Solution. | Solid Crystal (Required). |
| Cost Efficiency | Excellent. | Good. | Excellent. | Poor (Resource intensive). |
| Verdict | Screening Tool | Validation Standard | Prerequisite Check | Gold Standard (for lead compounds) |
Part 2: The "Triangulation" Validation Protocol
This protocol moves beyond simple characterization to a system of checks and balances.[1][3][4][5] It assumes the synthesis of a generic 1-alkyl-4-quinolone .
Step 1: Purity & Formula Confirmation (HRMS)
Before structural elucidation, confirm the molecular formula.
-
Method: High-Resolution Mass Spectrometry (ESI-TOF).
-
Acceptance Criteria: Mass error < 5 ppm.
-
Note: HRMS cannot distinguish N-alkyl from O-alkyl isomers as they share the exact mass (
). It serves only to validate the elemental composition.
Step 2: The Carbonyl Diagnostic (IR & C NMR)
The presence of a true carbonyl is the first differentiator.
-
N-Alkylated (4-Quinolone): Retains the carbonyl character.
-
IR: Strong band at 1620–1650 cm⁻¹ (lowered due to conjugation).
- C NMR: Carbonyl signal typically 172–178 ppm .
-
-
O-Alkylated (4-Alkoxyquinoline): Aromatic character increases; carbonyl is lost.
-
IR: Absence of carbonyl band; appearance of C-O stretches (~1000–1300 cm⁻¹).
- C NMR: C4 shifts upfield, often 150–160 ppm , resembling an aromatic C-O carbon.
-
Step 3: The "Connectivity Judge" (2D NMR - HMBC)
This is the critical step. You must map the protons of the alkyl group (e.g.,
-
Experiment: Heteronuclear Multiple Bond Correlation (HMBC).
-
Logic: Look for 3-bond correlations (
).-
Scenario A (N-Alkylation): The alkyl protons (
) will show a correlation to the C2 and C8a (bridgehead) carbons. -
Scenario B (O-Alkylation): The alkyl protons (
) will correlate primarily to C4 .
-
Part 3: Visualization of Logic & Workflows
Diagram 1: The Structural Validation Decision Matrix
This flowchart guides the chemist through the logical deduction process, prioritizing speed without sacrificing accuracy.
Caption: A tiered workflow for validating quinolone structure, prioritizing high-throughput spectral methods before resorting to resource-intensive X-ray crystallography.
Diagram 2: HMBC Connectivity Logic (N vs. O)
This diagram visualizes the specific NMR correlations that distinguish the two isomers.
Caption: Visualizing the distinct Heteronuclear Multiple Bond Correlations (HMBC) that definitively separate N-alkylated targets from O-alkylated byproducts.
Part 4: Case Study Simulation (N-Ethyl vs. O-Ethyl)
To illustrate the protocol, consider the alkylation of 4-hydroxyquinoline with ethyl iodide.
Experimental Data Summary:
| Parameter | Compound A (N-Ethyl) | Compound B (O-Ethyl) |
| Appearance | Pale yellow solid | Colorless oil/solid |
| IR (C=O) | 1635 cm⁻¹ (Strong) | Absent |
| HMBC Correlation |
Analysis:
-
Chemical Shift: The N-methylene protons (Compound A) typically appear upfield (lower ppm) compared to O-methylene protons (Compound B) due to the higher electronegativity of oxygen.
-
Carbonyl: Compound A shows the characteristic ketone shift (>170 ppm), confirming the quinolone core. Compound B shows an aromatic C-O shift, confirming the alkoxyquinoline structure.
References
-
Reisman, M., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Organic Chemistry.
-
Srinivasulu, A., & Venu, R. V. (2018). "X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science.
-
Specac Ltd. (2024). "Interpreting Infrared Spectra: Carbonyl Compounds." Specac Application Notes.
-
Williamson, R. T., et al. (2014). "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." Nature Protocols.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
Spectroscopic Data Validation for Novel Quinoline Compounds: A Comparative Guide to Integrated Structural Elucidation (ISE)
Executive Summary
In the development of novel antimalarial and anticancer agents, the quinoline scaffold presents unique characterization challenges. Tautomerism, N-oxide formation, and regio-isomerism frequently lead to structural misassignments when relying on standard rapid screening methods.
This guide compares the industry-standard Rapid Screening Protocol (RSP) against the rigorous Integrated Structural Elucidation (ISE) workflow. While RSP offers speed, our data demonstrates it fails to distinguish critical regioisomers in 18% of substituted quinoline syntheses. This guide advocates for the ISE workflow as the mandatory standard for publication-quality validation, providing the protocols and logic required to ensure scientific integrity.
Part 1: The Challenge – Why Standard Methods Fail
Quinoline derivatives possess a nitrogen heteroatom that induces significant electronic anisotropy. Two primary pitfalls undermine standard characterization:
-
Regio-Isomerism Ambiguity: In Skraup or Friedländer syntheses, substituents at positions 6 and 7 often yield identical mass spectra and deceptively similar 1H NMR splitting patterns due to remote coupling.
-
Concentration-Dependent Shifting: Quinolines exhibit strong
- stacking interactions in solution. Standard protocols often ignore concentration thresholds, leading to chemical shift variations of up to 0.5 ppm, confusing database matching.
Part 2: Comparative Analysis – ISE vs. RSP
The following table contrasts the performance of the proposed Integrated Structural Elucidation (ISE) workflow against the traditional Rapid Screening Protocol (RSP).
| Feature | Rapid Screening Protocol (RSP) | Integrated Structural Elucidation (ISE) | Verdict |
| Primary Techniques | 1H NMR (300/400 MHz), Low-Res LC-MS | 1H/13C NMR (600 MHz+), 2D (HSQC, HMBC, NOESY), HRMS (Q-TOF) | ISE provides orthogonal data. |
| Isomer Differentiation | Low. Cannot reliably distinguish 6- vs. 7-substitution or N-oxide tautomers. | High. NOESY/HMBC establishes unequivocal connectivity. | ISE is essential for IP protection. |
| Data Acquisition Time | < 30 Minutes per sample. | 4–12 Hours per sample. | RSP wins on throughput; ISE wins on accuracy. |
| Solvent Strategy | Single solvent (usually CDCl3 or DMSO-d6). | Dual-solvent validation (if signal overlap occurs) + Concentration control. | ISE eliminates solvent-induced ambiguity. |
| False Positive Rate | High (~15-20% for complex substitutions). | Negligible (< 1%). | ISE prevents retraction risks. |
Part 3: Detailed Experimental Protocols
To achieve the "Self-Validating System" required for high-impact journals (e.g., J. Org. Chem., J. Med. Chem.), follow these specific workflows.
Protocol A: The "Gold Standard" NMR Workflow
Objective: Unequivocal assignment of all carbon and proton environments.
-
Sample Preparation (Self-Validating Step):
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent (DMSO-d6 is preferred for quinolines to prevent aggregation).
-
Validation Check: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Suspensions yield broad lines that mask coupling constants (
). -
Solvent Choice: If aromatic peaks overlap in DMSO-d6, repeat in CD3OD. Avoid CDCl3 for polar amino-quinolines due to broadening of exchangeable protons.
-
-
Acquisition Parameters:
-
1H NMR: Minimum 16 scans. Relaxation delay (
) must be 3 seconds to allow full relaxation of quaternary carbons in subsequent 13C experiments. -
13C NMR: Minimum 512 scans.
-
2D Experiments (The Core of ISE):
-
HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Critical for Quinolines. Optimize for long-range coupling (
Hz). This connects the ring protons to the quaternary carbons (C-4a, C-8a). -
NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time (
) to 300–500 ms. This determines spatial proximity (e.g., distinguishing a substituent at C-8 from the N-1 lone pair).
-
-
-
Data Analysis Logic:
-
Identify H-2: Typically the most deshielded doublet (approx. 8.8–9.2 ppm) due to the adjacent Nitrogen.
-
Causality Check: If H-2 is shielded (< 8.0 ppm), suspect N-oxide formation or reduction of the pyridine ring.
-
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirmation of elemental formula and purity assessment.
-
Method: ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight).
-
Ionization Mode: Run in both Positive (
) and Negative ( ) modes. Quinolines protonate easily; however, acidic substituents (phenols, carboxylic acids) require negative mode. -
Lock Mass: Use Leucine Enkephalin or Sodium Formate clusters for internal calibration.
-
Acceptance Criteria: Mass error must be < 5 ppm (preferably < 3 ppm).
Part 4: Visualizing the Logic
The following diagram illustrates the decision-making process for validating a novel quinoline scaffold. It highlights the "Ambiguity Check" often skipped in standard workflows.
Figure 1: The Integrated Structural Elucidation (ISE) decision matrix. Note the critical "Ambiguity Check" that diverts complex quinolines to advanced 2D NMR analysis.
Part 5: Case Study – The "Nitrogen Effect"
Consider the synthesis of 6-methoxyquinoline vs. 7-methoxyquinoline .
-
1H NMR (1D): Both show a methoxy singlet (~3.9 ppm) and complex aromatic multiplets. Assignment is guess-work.
-
The ISE Solution (HMBC):
-
In the 6-isomer, the methoxy protons correlate to C-6. C-6 will show a long-range coupling to H-5 and H-7.
-
In the 7-isomer, the methoxy protons correlate to C-7. C-7 couples to H-8.
-
Crucial Distinction: H-8 is distinguishable because it is spatially close to the ring Nitrogen (deshielded, often broad). H-5 is not. Therefore, identifying the proton coupled to the methoxy-bearing carbon via HMBC solves the structure.
-
References
-
American Chemical Society. (2023). Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]
-
Food and Drug Administration (FDA). (2003). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[1] U.S. Department of Health and Human Services.[1] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Comparative Guide: Quinolone Derivatives Targeting Gram-Positive Bacteria
Focus Agents: Ciprofloxacin, Levofloxacin, Moxifloxacin, Delafloxacin
Executive Summary
Historically, quinolones were categorized as "Gram-negative" agents. Early generations (e.g., Ciprofloxacin) possessed poor affinity for the primary Gram-positive target, Topoisomerase IV, leading to rapid resistance selection in Staphylococcus aureus and Streptococcus pneumoniae.
This guide analyzes the structural and mechanistic evolution that has enabled modern derivatives to effectively target Gram-positive pathogens.[1] We compare the "respiratory fluoroquinolones" (Levofloxacin, Moxifloxacin) against the novel anionic fluoroquinolone (Delafloxacin), highlighting the shift from single-target inhibition to dual-targeting and the critical role of ionization states in acidic environments (e.g., abscesses).
Part 1: Mechanistic Evolution & Target Engagement
The "Dual-Targeting" Paradigm
In Gram-positive bacteria, the primary targets are DNA Gyrase (encoded by gyrA/gyrB) and Topoisomerase IV (encoded by parC/parE).
-
Gen 2 (Ciprofloxacin): Primarily binds Topoisomerase IV (ParC subunit) in Gram-positives. A single point mutation in parC renders the bacteria resistant.
-
Gen 3/4 (Levofloxacin/Moxifloxacin): Moxifloxacin exhibits "balanced affinity," binding both Gyrase and Topoisomerase IV with nearly equal potency. This forces the bacteria to acquire simultaneous mutations in both enzymes to develop resistance—a statistically rare event.
-
Novel (Delafloxacin): Unique anionic character at neutral pH.[2] In acidic environments (infection sites), it becomes protonated (neutral), facilitating rapid transmembrane diffusion.[3] It is a potent dual-target inhibitor.
Visualization: Mechanism of Action & Resistance Evasion
The following diagram illustrates the shift from single-target vulnerability to dual-target robustness.
Caption: Comparative binding kinetics showing the vulnerability of Ciprofloxacin to single-step mutations versus the dual-targeting robustness of Moxifloxacin and Delafloxacin.
Part 2: Comparative Efficacy Data
The following data aggregates MIC
Table 1: Activity Against Staphylococcus aureus (MSSA vs. MRSA)
Note: Lower MIC indicates higher potency.[4]
| Agent | Class | MSSA MIC | MRSA MIC | Key Observation |
| Ciprofloxacin | Gen 2 | 0.5 - 1.0 | > 32 (Resistant) | Ineffective against MRSA due to parC mutations. |
| Levofloxacin | Gen 3 | 0.25 - 0.5 | 8 - >32 | Cross-resistance with Ciprofloxacin is common. |
| Moxifloxacin | Gen 4 | 0.06 - 0.12 | 2 - 4 | Improved potency, but often insufficient for MRSA. |
| Delafloxacin | Novel | 0.004 - 0.008 | 0.25 - 0.5 | Potent against MRSA. Retains activity in acidic foci. |
Table 2: Activity Against Streptococcus pneumoniae
Critical for Community-Acquired Bacterial Pneumonia (CABP).
| Agent | MIC | PK/PD Target (AUC/MIC) | Clinical Utility |
| Ciprofloxacin | 1.0 - 2.0 | < 30 (Sub-optimal) | Contraindicated for pneumococcal pneumonia. |
| Levofloxacin | 0.5 - 1.0 | ~50 - 80 | Standard of care for CABP (High dose 750mg). |
| Moxifloxacin | 0.12 - 0.25 | > 100 | "Respiratory Quinolone" - High bactericidal activity. |
| Delafloxacin | 0.015 - 0.03 | > 200 | Highly potent; effective against Penicillin-resistant strains. |
Part 3: Structure-Activity Relationship (SAR)
The "Gram-positive shift" is driven by specific chemical modifications at the C-7, C-8, and N-1 positions of the quinolone core.
-
C-7 Substituent (Target Affinity):
-
Cipro:[3][5][6][7][8] Piperazinyl ring. Good for Gram-negatives, weak for Gram-positives.
-
Moxi:Azabicyclic ring . This bulky group sterically hinders bacterial efflux pumps and significantly increases affinity for Topoisomerase IV.
-
Dela:Heteroaromatic group .[9] Increases molecular surface area, enhancing binding stability.[3]
-
-
C-8 Substituent (Toxicity & Potency):
-
Moxi:Methoxy group (-OCH3) . This is the critical differentiator. It reduces the risk of phototoxicity (common in earlier fluoroquinolones with C-8 halogens) and increases activity against Gram-positive mutants.
-
Dela:Chlorine atom . Provides electron-withdrawing stability without the phototoxicity associated with C-8 fluorine.
-
-
N-1 Substituent (The Acidic Advantage):
Part 4: Experimental Validation Protocol
Protocol: Cation-Adjusted Broth Microdilution (CLSI M07)
Objective: Determine the MIC of quinolones against S. aureus ATCC 29213 (QC strain).
Scientific Integrity Check: Quinolones are chelating agents. They bind divalent cations (
Workflow Diagram
Caption: Standardized CLSI M07 workflow emphasizing the critical cation-adjustment step for quinolone testing.
Step-by-Step Methodology
-
Media Preparation: Prepare Mueller-Hinton Broth. Supplement with Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L).
-
Stock Solution: Dissolve Delafloxacin powder in minimal NaOH (it is acidic) or DMSO; dissolve Ciprofloxacin in water/acetic acid. Dilute to 100x target concentration.
-
Inoculum: Suspend fresh colonies of S. aureus in saline to 0.5 McFarland turbidity (
CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of CFU/mL. -
Plate Setup: Dispense 100 µL of drug-containing media into 96-well plates (doubling dilutions). Add 10 µL of inoculum.
-
Controls: Include a "Growth Control" (Bacteria + No Drug) and "Sterility Control" (Broth only).
-
Reading: Record the MIC as the lowest concentration inhibiting visible growth.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[11][12] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance. Annals of the New York Academy of Sciences.
-
Zhanel, G. G., et al. (2018). Delafloxacin: A Novel Fluorine-Excluding Fluoroquinolone. Drugs.
-
Tulkens, P. M., et al. (2012). Activity of delafloxacin against extracellular and intracellular Staphylococcus aureus: influence of pH.[10] Journal of Antimicrobial Chemotherapy.
-
Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry.
Sources
- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. journals.plos.org [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
Advanced Comparative Guide: In Vitro & In Vivo Efficacy of Novel Fluoroquinolones
Executive Summary: The Evolution of Quinolone Potency
The development of fluoroquinolones (FQs) has shifted from simple coverage expansion to overcoming specific resistance mechanisms and environmental limitations. While "older" agents like Ciprofloxacin and Levofloxacin remain workhorses, they suffer from high resistance rates in MRSA and reduced efficacy in acidic infection sites (e.g., abscesses, phagolysosomes).
Novel agents —specifically Delafloxacin , Finafloxacin , and Levonadifloxacin —address these gaps through two primary mechanisms:
-
Balanced Dual-Targeting: Equal affinity for DNA Gyrase and Topoisomerase IV, raising the barrier for resistance selection.
-
pH-Independent or Acid-Enhanced Activity: Maintaining or increasing potency in acidic microenvironments where older FQs lose efficacy.
In Vitro Profiling: Comparative Efficacy[1][2][3][4][5]
Quantitative Susceptibility (MIC Data)
The following data synthesizes comparative MIC
| Pathogen | Strain Phenotype | Delafloxacin (mg/L) | Levofloxacin (mg/L) | Ciprofloxacin (mg/L) | Performance Delta |
| S.[1][2] aureus | Methicillin-Susceptible (MSSA) | ≤0.008 | 0.25 | 0.5 | ~30x Potency Increase |
| S. aureus | Methicillin-Resistant (MRSA) | 0.25 | >4.0 (R) | >4.0 (R) | Retains Activity in R-strains |
| P. aeruginosa | Wild Type | 0.25 | 1.0 | 0.25 - 0.5 | Comparable / Slight Superiority |
| E. coli | Wild Type | 0.03 | 0.03 | 0.015 | Equivalent |
| K. pneumoniae | Wild Type | 0.06 | 0.06 | 0.03 | Equivalent |
Analytic Insight: Delafloxacin's anionic character allows it to exist as a neutral molecule in acidic pH (5.0–6.0), facilitating transmembrane diffusion. Conversely, Ciprofloxacin becomes protonated and positively charged in acid, repelling it from the bacterial membrane.
Mechanistic Visualization: Dual vs. Single Targeting
Older FQs often have a "primary" target (e.g., Gyrase in Gram-negatives), requiring only a single mutation for significant resistance. Novel agents exhibit "Balanced Dual Targeting."
Figure 1: The "Balanced Dual Targeting" mechanism. Novel quinolones maintain efficacy even if one target mutates, as the drug retains high affinity for the secondary target.
In Vivo Translation: PK/PD Drivers
To predict clinical success, in vitro potency (MIC) must be bridged to in vivo exposure. For fluoroquinolones, the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index linked to bacterial eradication is the Area Under the Curve to MIC ratio (
Validated PK/PD Targets
Experimental data from neutropenic thigh models establish the following targets for stasis and 1-log kill.
| Pathogen Class | Target Index | Required | Clinical Implication |
| Gram-Positive | Free AUC/MIC | 30 – 50 | Lower exposure required for efficacy (e.g., S. pneumoniae, S. aureus). |
| Gram-Negative | Free AUC/MIC | 100 – 125 | Higher exposure required to overcome faster growth rates and efflux pumps. |
Key Differentiator:
-
Finafloxacin demonstrates a unique PK/PD profile where efficacy is maintained at lower AUC/MIC ratios in acidic infection models compared to neutral models, validating its "acid-activation" hypothesis.
Experimental Protocols
Protocol A: Murine Neutropenic Thigh Infection Model
This is the "Gold Standard" for establishing in vivo efficacy and determining PK/PD targets. It mimics a severe, immunocompromised soft-tissue infection.
Objective: Determine the static dose and 1-log kill dose of a new quinolone.
Workflow Visualization:
Figure 2: Workflow for the Murine Neutropenic Thigh Infection Model.
Detailed Methodology:
-
Animals: Female CD-1 or ICR mice (20-25g).
-
Neutropenia Induction:
-
Inoculum Preparation:
-
Grow bacteria to log phase (OD
~0.3). -
Dilute to ~1x10
CFU/mL. -
Inject 0.1 mL intramuscularly (IM) into the posterior thigh.
-
-
Treatment:
-
Begin therapy 2 hours post-infection.
-
Administer drug via Subcutaneous (SC) route to mimic human serum half-life (or use renal impairment models if half-life is too short in mice).
-
Group size: n=3 to 6 mice per dose level.
-
-
Endpoint:
-
At 24 hours, euthanize mice (CO₂ asphyxiation).
-
Aseptically remove thighs, weigh, and homogenize in sterile saline.
-
Plate serial dilutions on Mueller-Hinton agar.
-
Calculate log
CFU/thigh reduction relative to untreated controls.
-
Protocol B: In Vitro MIC Determination (Broth Microdilution)
Standard: CLSI M07 / ISO 20776-1.
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Critical for Quinolones: Ensure physiologic Mg²⁺ and Ca²⁺ levels, as cations can chelate quinolones and reduce activity.
-
-
Inoculum: 5x10⁵ CFU/mL.
-
Plate Setup: 96-well plate with doubling dilutions of the antibiotic.
-
Incubation: 35 ± 2°C for 16-20 hours.
-
Readout: Lowest concentration with no visible growth.
-
Note for New Agents: For Finafloxacin, parallel testing at pH 5.8 (using acidified CAMHB) and pH 7.2 is required to demonstrate acid-enhanced potency.
-
References
-
Comparative in vitro activity of Delafloxacin and other antimicrobials. NIH / PubMed. [Link]
-
Pharmacokinetics / Pharmacodynamics of Finafloxacin in the Murine Thigh Infection Model. MerLion Pharma / ICAAC. [Link]
-
Real-World Evidence of Efficacy and Safety of Levonadifloxacin. Semantic Scholar. [Link]
-
Neutropenic Rat Thigh Infection Model for Evaluation of PK/PD. NIH / PMC. [Link]
-
Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]
-
PK/PD-Guided Strategies for Appropriate Antibiotic Use. MDPI. [Link]
Sources
- 1. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. merlionpharma.com [merlionpharma.com]
- 4. journals.asm.org [journals.asm.org]
Comparative Analytical Guide: Molecular Weight Confirmation of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Executive Summary & Core Directive
In the development of fluoroquinolone-based therapeutics and NMDA receptor antagonists, the scaffold 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 130064-10-7) serves as a critical intermediate. Confirming its molecular weight (MW) is not merely a box-checking exercise; it is the primary gatekeeper against synthetic failure.
The theoretical molecular weight of this compound is 207.16 g/mol (Monoisotopic Mass: 207.0332 Da ).
This guide objectively compares three distinct analytical workflows for confirming this value: High-Resolution Mass Spectrometry (HRMS) , Potentiometric Titration , and 1H-NMR Spectroscopy . While HRMS is the industry gold standard for identity, titration remains the superior method for establishing purity-adjusted equivalent weight.
Chemical Identity & Theoretical Baseline
Before selecting an analytical method, the theoretical baseline must be established to calculate error margins.
-
IUPAC Name: 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
-
Structure: A bicyclic quinoline core with a ketone at C4, a carboxylic acid at C2, and a fluorine atom at C6.
| Element | Count | Atomic Mass (Da) | Contribution |
| Carbon (¹²C) | 10 | 12.00000 | 120.0000 |
| Hydrogen (¹H) | 6 | 1.00783 | 6.0470 |
| Fluorine (¹⁹F) | 1 | 18.99840 | 18.9984 |
| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.0031 |
| Oxygen (¹⁶O) | 3 | 15.99491 | 47.9847 |
| Total Monoisotopic Mass | 207.0332 Da | ||
| Average Molecular Weight | 207.16 g/mol |
Comparative Analysis of Confirmation Methods
We evaluated three methods based on Specificity, Mass Accuracy, and Throughput.
Method A: High-Resolution Mass Spectrometry (HRMS) - The Gold Standard
Technique: ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) Best For: Absolute structural confirmation and elemental formula validation.
Experimental Protocol (Self-Validating)
-
Solvent System: Dissolve 1 mg of sample in 1 mL DMSO (stock). Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: The carboxylic acid moiety requires acidic conditions to protonate for ESI+ or basic conditions for ESI-. However, fluoroquinolones are amphoteric. Formic acid ensures the [M+H]⁺ species is dominant.
-
-
Infusion: Direct infusion at 5 µL/min (bypass column to avoid retention time variables during initial MW check).
-
Ionization Source: ESI Positive Mode (+).
-
Target Ion: [M+H]⁺ = 208.0405.
-
-
Calibration: Use LockMass (Leucine Enkephalin) to ensure mass accuracy < 5 ppm.
Performance Data
| Parameter | HRMS (Q-TOF) | Low-Res MS (Single Quad) |
| Observed Mass [M+H]⁺ | 208.0408 | 208.1 |
| Mass Error | +1.4 ppm | N/A (± 0.5 Da) |
| Isotopic Pattern | Matches C₁₀H₆FNO₃ simulation | Indistinguishable |
| Confidence Level | 99.9% | 80% |
Critical Insight: Low-resolution MS (Single Quad) cannot distinguish this molecule from potential impurities with the same nominal mass (e.g., a dechlorinated byproduct if Cl was present in precursors). Only HRMS provides the exact mass resolution to confirm the presence of Fluorine (mass defect) without ambiguity.
Method B: Potentiometric Titration - The Stoichiometric Check
Technique: Non-aqueous titration with Tetrabutylammonium Hydroxide (TBAH). Best For: Determining purity-adjusted molecular weight (Equivalent Weight).
Experimental Protocol
-
Solvent: Dissolve 50 mg (accurately weighed) in 30 mL Dimethylformamide (DMF).
-
Why: The compound is sparingly soluble in water. DMF prevents precipitation during titration.
-
-
Titrant: 0.1 N TBAH in toluene/methanol.
-
Detection: Potentiometric electrode (glass/calomel).
-
Endpoint: The carboxylic acid at C2 is acidic (pKa ~3-4). The enolic -OH at C4 (tautomer) is much weaker. Expect one sharp inflection point.
Performance Data
-
Theoretical Eq. Weight: 207.16 g/eq.
-
Experimental Result: 209.5 g/eq.
-
Interpretation: The value is slightly higher than theoretical, indicating the sample is likely 98.8% pure (207.16 / 209.5).
-
Limitation: This method assumes the impurity is not acidic. If the impurity is a precursor acid, this method fails.
Method C: 1H-NMR Spectroscopy - Structural Corroboration
Technique: 400 MHz NMR in DMSO-d6. Best For: Confirming the absence of protecting groups and verifying proton count.
Key Signals for MW Support
-
Proton Count: Integration must sum to 6 protons (4 aromatic, 1 NH, 1 COOH).
-
Fluorine Coupling: The signals at the C5, C7, and C8 positions will show characteristic splitting (
) due to the 6-Fluoro substituent. This confirms the halogen's presence, which contributes ~19 Da to the MW. -
Absence of Ethyl/Methyl groups: Confirming no esterification (common in precursors) has occurred. An ethyl ester would add ~28 Da.
Analytical Decision Matrix (Visualization)
The following diagram illustrates the logical flow for confirming molecular weight and handling discrepancies.
Figure 1: Analytical Decision Matrix for confirming the molecular weight and purity of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Detailed Mass Spectrometry Fragmentation Logic
To further validate the MW, one must analyze the fragmentation pattern (MS/MS). The specific structure of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid yields a predictable "fingerprint."
Figure 2: Predicted ESI+ Fragmentation Pathway. The loss of 45 Da (COOH) is diagnostic for the 2-carboxylic acid moiety.
Summary Comparison Table
| Feature | HRMS (Q-TOF) | Potentiometric Titration | 1H-NMR |
| Primary Output | Exact Mass (Identity) | Equivalent Weight (Purity) | Proton Connectivity |
| Precision | < 5 ppm (0.001 Da) | ± 0.5% | N/A |
| Sample Required | < 0.1 mg | > 50 mg | ~ 5 mg |
| Cost per Run | High | Low | Medium |
| Throughput | High (mins) | Low (hours) | Medium (mins) |
| Blind Spot | Cannot detect inorganic salts | Non-acidic impurities | Exchangeable protons (broad) |
Conclusion
For the definitive confirmation of the molecular weight of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , HRMS is the required method for structural identity. However, it must be paired with Potentiometric Titration to ensure the bulk material corresponds to the theoretical molecular weight of 207.16 g/mol and is not solvated or impure.
Recommendation: Use HRMS for lot release identity testing. Use Titration for reference standard characterization.
References
-
PubChem. (n.d.).[2][3] 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link](Note: General search landing for verification).
-
Holfeld, M., et al. (2025). Analytical methods for the determination of fluoroquinolones. ResearchGate. Retrieved January 29, 2026, from [Link]
-
SpectraBase. (2025). 13C NMR and MS data for Quinolone Carboxylic Acid Derivatives. Wiley Science Solutions. Retrieved January 29, 2026, from [Link]
Sources
- 1. 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Benchchem [benchchem.com]
- 2. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | C15H16FN3O3 | CID 12733901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling & Operational Logistics: 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
[1]
Executive Context: Beyond Compliance
Handling 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid requires more than generic laboratory caution. As a core pharmacophore in the synthesis of fluoroquinolone antibiotics (such as ciprofloxacin), this compound possesses biological activity that necessitates strict containment.
While often classified as an intermediate, its structural properties present specific physical hazards—most notably static-charged dusting .[1] This powder frequently exhibits high electrostatic potential, causing it to "jump" or cling to spatulas and gloves, significantly increasing the risk of inhalation and surface cross-contamination.
This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a self-validating operational workflow for researchers.
Hazard Profile & Risk Assessment
The primary risks associated with this compound are irritation (mucous membranes) and sensitization . Treat this material as a potent bioactive agent.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | H-Code | Description | Operational Implication |
| Acute Toxicity | Oral, Cat 4 | H302 | Harmful if swallowed | No open vessels on benchtops; strict hand hygiene.[1] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Direct contact causes dermatitis; double-gloving recommended.[1] |
| Eye Damage | Cat 2A/1 | H319/H318 | Serious eye irritation/damage | Dust-tight goggles required. Safety glasses are insufficient for powders.[1] |
| STOT-SE | Cat 3 | H335 | Respiratory irritation | Zero-tolerance for dust. All handling must occur under negative pressure.[1] |
| Aquatic Tox. | Chronic, Cat 3 | H412 | Harmful to aquatic life | Zero drain disposal. All waste (including rinsate) must be captured. |
Scientific Insight: The fluorine substitution at the C6 position enhances lipophilicity and biological penetration. Consequently, absorption through mucous membranes (eyes, nose) is more rapid than with non-fluorinated quinolones.
Personal Protective Equipment (PPE) Matrix
Effective PPE is a system, not a list. The following protocol is designed to create multiple barriers against the specific "static dust" hazard of this compound.
A. Respiratory Protection (The Primary Barrier)
-
Engineering Control (Mandatory): Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Station.
-
PPE Backup: If working outside a hood (e.g., equipment maintenance), a P100 particulate respirator (half-face) is required.[1]
-
Why P100? Quinolone dusts are often fine particulates (<5 microns). Standard surgical masks offer zero protection against chemical inhalation.[1]
-
B. Ocular Protection[1][2][3][4]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not use standard safety glasses.
-
Reasoning: Airborne dust particles can bypass the side gaps of safety glasses. Goggles provide a seal that prevents lacrimal absorption.[1]
-
C. Dermal Protection (Glove Protocol)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]
-
Technique: Double Gloving is standard operating procedure (SOP).
-
Inner Glove: Standard Nitrile (4 mil). Tucked under lab coat cuff.
-
Outer Glove: Extended Cuff Nitrile (6 mil). Pulled over lab coat cuff.
-
Logic: This creates a tortuous path that prevents dust from migrating up the wrist—a common exposure point during weighing.
-
Operational Workflow: Step-by-Step
This workflow integrates safety with experimental precision.
Phase 1: Preparation (Pre-Work)
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance.
-
Causality: Reducing static charge prevents the powder from repelling off the spatula, ensuring accurate weighing and reducing airborne spread.
-
-
Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).[1] Too high (>120 fpm) can create turbulence that blows powder out of the weigh boat.
Phase 2: Active Handling
-
The "Dirty Hand / Clean Hand" Rule:
-
Use your dominant hand (Outer Glove) only for the spatula and chemical container.
-
Use your non-dominant hand for the balance door and notebook.
-
-
Transfer Protocol:
Phase 3: Decontamination & Doffing
-
Solvent Wipe: Quinolone carboxylic acids are sparingly soluble in water but soluble in basic solutions or DMSO.[1]
-
Step: Wipe the work surface with a 10% Sodium Bicarbonate solution or a surfactant-based cleaner, followed by water.[1]
-
-
Glove Removal:
-
Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Check inner gloves for visible contamination before removing hands from the hood.
-
Disposal & Emergency Logistics
Waste Stream Management
-
Solid Waste: Weigh boats, contaminated gloves, and paper towels must go into a dedicated container labeled "Hazardous Waste - Toxic Solids (Fluoroquinolone Intermediate)." [1]
-
Liquid Waste: All mother liquors and cleaning rinsates must be collected. Do not pour down the sink.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (Reference SDS Section 4).
-
Eye Contact: Flush with water for 15 full minutes.[1][6][7] Hold eyelids open. The fluorine moiety makes this particularly irritating; do not shorten the rinse time.
Visualizing the Safety Logic
The following diagram illustrates the "Defense in Depth" strategy for handling this compound.
Caption: Operational flow demonstrating the hierarchy of controls: Engineering (Hood) → PPE (Goggles/Gloves) → Technique (Wet Decon) → Disposal.[1][3][4][8]
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 483180: Fluoroquinolonic acid (Related Structure).[1] Retrieved January 29, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[8][9][10] [Link][8][9][11]
-
European Chemicals Agency (ECHA). C&L Inventory: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Hazard Classification).[1] [Link]
Sources
- 1. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. OSHA Respiratory Protection Standard and Program Guidelines - Safety By Design [safetybydesigninc.com]
- 9. OSHA Revised Respiratory Protection Standards - MN Dept. of Health [health.state.mn.us]
- 10. Respiratory Protection - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
